2,3-Dibromo-6-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHXRAOMXXAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731835 | |
| Record name | 2,3-Dibromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909720-21-4 | |
| Record name | 2,3-Dibromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dibromo-6-methoxypyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine derivatives standing out for their prevalence in a myriad of biologically active compounds.[1] Among the vast array of functionalized pyridines, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly valuable building block. Its strategic placement of two bromine atoms and a methoxy group on the pyridine ring offers a versatile platform for complex molecular engineering, primarily through selective cross-coupling reactions. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Properties of this compound
Identifying and understanding the fundamental properties of a chemical intermediate is the first step in its effective application.
| Property | Value | Source(s) |
| CAS Number | 909720-21-4 | [2][3] |
| Molecular Formula | C₆H₅Br₂NO | [2] |
| Molecular Weight | 266.92 g/mol | [4] |
| Canonical SMILES | COC1=NC(=C(C=C1)Br)Br | [2] |
| InChI Key | RBJHXRAOMXXAMS-UHFFFAOYSA-N | [2] |
| Storage | Inert atmosphere, 2-8°C | [2][4] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following GHS hazard information has been reported.[4]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Signal Word: Warning[4]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501.[4][5]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Synthesis and Reactivity
The synthesis of functionalized methoxypyridines often involves nucleophilic aromatic substitution or metal-catalyzed reactions. While a specific, detailed protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of related compounds. For instance, the preparation of methoxypyridine analogs has been achieved through the nucleophilic aromatic substitution of a corresponding di-brominated pyridine with sodium methoxide.[7]
The true synthetic utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can potentially allow for selective functionalization, although this would require careful optimization of reaction conditions. The key reactions for this class of compounds are the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the bromine-substituted positions. This is a cornerstone reaction in the synthesis of complex biaryl structures found in many drug candidates.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9] This reaction allows for the introduction of a wide range of primary and secondary amines at the bromine-substituted positions of the pyridine ring, a critical step in the synthesis of many pharmaceutically active compounds.[10]
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery
Halogenated pyridines are invaluable in drug discovery due to their ability to serve as versatile scaffolds for the construction of diverse compound libraries.[8] The methoxy group in this compound can also play a role in modulating the physicochemical properties and metabolic stability of the final drug molecule.
A notable application of methoxypyridine derivatives is in the development of gamma-secretase modulators for the potential treatment of Alzheimer's disease.[7] The methoxypyridine motif can be a key component in scaffolds designed to interact with this important biological target. The ability to readily diversify the structure of this compound through cross-coupling reactions makes it an attractive starting material for the synthesis of novel modulators and other targeted therapies.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound. This protocol is based on established methodologies for the coupling of brominated pyridines.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Spectroscopic Characterization
While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region for the two protons on the pyridine ring, likely as doublets or doublets of doublets, and a singlet around 3.9-4.0 ppm for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield, and the carbons attached to the bromine atoms will also be deshielded.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C-O stretching for the methoxy group (around 1000-1300 cm⁻¹), and C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and reactivity in key cross-coupling reactions allow for the efficient and predictable synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized heterocyclic intermediates in the synthetic chemist's toolbox cannot be overstated. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, empowering researchers to leverage its full potential in their quest for new and improved medicines.
References
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 909720-21-4 [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
- 5. fishersci.fr [fishersci.fr]
- 6. aksci.com [aksci.com]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-6-methoxypyridine from 2-amino-6-methoxypyridine
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,3-Dibromo-6-methoxypyridine, a key building block in medicinal chemistry and materials science. The primary focus is on the transformation of 2-amino-6-methoxypyridine via a Sandmeyer-type reaction, a robust and widely applicable method for the introduction of halides onto aromatic rings. This document will delve into the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations and analytical techniques for product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Importance of Halogenated Pyridines
Halogenated pyridine derivatives are privileged scaffolds in modern drug discovery and development. The introduction of halogen atoms, particularly bromine, onto the pyridine ring offers a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of a molecule. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions[1]. The target molecule, this compound, with its specific substitution pattern, represents a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity.
The synthetic route from 2-amino-6-methoxypyridine leverages the well-established Sandmeyer reaction. This classic transformation involves the diazotization of a primary aromatic amine followed by the copper-catalyzed displacement of the resulting diazonium group with a halide[2][3][4]. This method is particularly advantageous for introducing substituents into specific positions on an aromatic ring that may not be accessible through direct electrophilic aromatic substitution[3].
The Core Chemistry: A Mechanistic Perspective
The conversion of 2-amino-6-methoxypyridine to this compound is a two-step process, beginning with diazotization, followed by a copper-catalyzed bromination. A subsequent in-situ bromination of the pyridine ring also occurs under the reaction conditions.
Step 1: Diazotization of 2-amino-6-methoxypyridine
The initial step is the formation of a diazonium salt from the primary amine. This reaction is typically carried out in a strong acidic medium, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) as the diazotizing agent[5]. The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HBr is crucial for this transformation[5].
The mechanism proceeds as follows:
-
Protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile.
-
Nucleophilic attack of the amino group of 2-amino-6-methoxypyridine on the nitrosonium ion to form an N-nitrosamine intermediate.
-
A series of proton transfers and subsequent dehydration leads to the formation of the stable pyridine-2-diazonium salt[4].
Caption: Diazotization of 2-amino-6-methoxypyridine.
Step 2: The Sandmeyer Reaction and Electrophilic Bromination
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr)[2]. The copper(I) bromide (CuBr) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a bromine atom from a copper(II) species to yield the brominated product and regenerate the copper(I) catalyst[2].
Concurrently, the reaction conditions, which include an excess of bromine and strong acid, facilitate the electrophilic bromination of the electron-rich pyridine ring at the 3-position, which is activated by the methoxy group.
Caption: Formation of the final product via Sandmeyer and electrophilic bromination.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative example based on established methodologies for the synthesis of similar compounds[6].
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 2-amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | 10.0 g (80.5 mmol) | Sigma-Aldrich |
| Hydrobromic acid (48%) | HBr | 80.91 | 100 mL | Fisher Scientific |
| Bromine | Br₂ | 159.81 | 15.4 g (96.6 mmol) | Acros Organics |
| Sodium nitrite | NaNO₂ | 69.00 | 6.1 g (88.4 mmol) | Alfa Aesar |
| Sodium hydroxide | NaOH | 40.00 | As needed | VWR |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | J.T. Baker |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | EMD Millipore |
| Deionized water | H₂O | 18.02 | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methoxypyridine (10.0 g, 80.5 mmol) in 100 mL of 48% hydrobromic acid. Cool the solution to -10 °C using an ice-salt bath.
-
Bromine Addition: While maintaining the temperature below -5 °C, slowly add bromine (15.4 g, 96.6 mmol) dropwise to the stirred solution. A yellow suspension will form.
-
Diazotization: Prepare a solution of sodium nitrite (6.1 g, 88.4 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over a period of 1 hour.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully neutralize the acid by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 8. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Safety and Hazard Management
This synthesis involves the use of several hazardous chemicals and requires strict adherence to safety protocols.
-
Bromine (Br₂): Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage[7][8][9]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield[7][8][9]. In case of skin contact, immediately wash with copious amounts of water and seek medical attention[7][8].
-
Hydrobromic Acid (HBr): A strong, corrosive acid that can cause severe skin and respiratory tract burns. Use with appropriate PPE in a fume hood.
-
Sodium Nitrite (NaNO₂): An oxidizing agent that is toxic if swallowed[10]. It can cause methemoglobinemia[10]. Avoid contact with combustible materials[10].
-
Diazonium Salts: Are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Analytical Characterization of this compound
Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, further confirming the structure[11].
-
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes)[12].
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-O stretching for the methoxy group and C-Br stretching.
Conclusion
The synthesis of this compound from 2-amino-6-methoxypyridine via a Sandmeyer-type reaction is a reliable and effective method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol and safety precautions, and comprehensive analytical characterization are paramount for a successful outcome. This guide provides the necessary framework for researchers to confidently undertake this synthesis and utilize the product in their ongoing research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
- 9. tatachemicals.com [tatachemicals.com]
- 10. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Spectroscopic Data for 2,3-Dibromo-6-methoxypyridine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dibromo-6-methoxypyridine (CAS No. 909720-21-4).[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data critical for the characterization of this compound. Given the limited availability of experimentally derived spectra in the public domain, this guide combines predicted data with a thorough comparative analysis of related pyridine derivatives to offer valuable, field-proven insights.
Molecular Structure and Spectroscopic Overview
This compound is a halogenated and methoxy-substituted pyridine derivative. Its molecular structure, featuring a pyridine ring with bromine atoms at the 2 and 3 positions and a methoxy group at the 6 position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the molecule in synthetic and medicinal chemistry applications.
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The chemical shifts and coupling constants are influenced by the electronegativity of the bromine atoms and the nitrogen atom, as well as the electron-donating effect of the methoxy group.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | Doublet | JH4-H5 = ~8.0 |
| H-5 | 6.70 - 6.90 | Doublet | JH5-H4 = ~8.0 |
| -OCH₃ | 3.90 - 4.10 | Singlet | - |
Interpretation and Causality:
-
The downfield chemical shift of H-4 is attributed to the deshielding effect of the adjacent bromine atom and the pyridine nitrogen.
-
H-5 is expected to be more upfield due to the electron-donating resonance effect of the para-methoxy group.
-
The methoxy protons appear as a characteristic singlet, integrating to three protons, in a region typical for methoxy groups attached to an aromatic ring.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are significantly affected by the attached substituents.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 115 - 120 |
| C-4 | 140 - 145 |
| C-5 | 110 - 115 |
| C-6 | 160 - 165 |
| -OCH₃ | 53 - 57 |
Interpretation and Causality:
-
The carbons directly bonded to the electronegative bromine atoms (C-2 and C-3) will have their chemical shifts influenced by halogen substitution.
-
C-6, attached to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield carbon in the aromatic region.
-
The methoxy carbon (-OCH₃) will appear in the typical aliphatic region for such functional groups.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-Br, C-O, C=N, and aromatic C-H bonds.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch (-OCH₃) |
| 1600 - 1450 | Aromatic C=C and C=N ring stretching |
| 1250 - 1200 | Aryl-O-C asymmetric stretch |
| 1050 - 1000 | Aryl-O-C symmetric stretch |
| 700 - 550 | C-Br stretch |
Experimental Protocol for FT-IR Data Acquisition:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 265, 267, and 269 in an approximate ratio of 1:2:1.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.
-
Loss of a bromine atom (•Br) to give an [M-79/81]⁺ ion.
-
Subsequent loss of CO from fragment ions.
-
Logical Fragmentation Workflow
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound, leveraging predicted data and comparative analysis to offer a robust resource for its characterization. The provided NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the unambiguous identification and quality assessment of this important chemical entity. The combination of predictive methods and established spectroscopic principles ensures a high degree of scientific integrity and practical utility for professionals in the field.
References
The Strategic Utility of 2,3-Dibromo-6-methoxypyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of clinically successful drugs. Within the vast arsenal of pyridine-based building blocks, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly versatile and powerful tool for medicinal chemists. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application in the construction of complex, biologically active molecules, with a focus on kinase inhibitors.
Physicochemical Properties and Strategic Advantages
This compound is a crystalline solid at room temperature, possessing the key structural features that underpin its utility in medicinal chemistry.
| Property | Value |
| CAS Number | 909720-21-4 |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) |
The strategic value of this building block lies in the differential reactivity of its two bromine atoms at the C2 and C3 positions. The pyridine nitrogen atom exerts a significant electronic influence, rendering the C2 and C6 positions more electron-deficient. Consequently, the C2-Br bond is generally more susceptible to oxidative addition by palladium(0) catalysts, a cornerstone of modern cross-coupling chemistry. This inherent regioselectivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the synthesis of diverse and complex molecular architectures.
Synthesis of this compound
The preparation of this compound can be achieved from commercially available starting materials. A representative synthetic route is outlined below.
Caption: Synthetic overview for this compound.
Experimental Protocol: Synthesis via Bromination and Sandmeyer Reaction
-
Bromination of 2-Amino-6-methoxypyridine: To a solution of 2-amino-6-methoxypyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.
-
Diazotization and Sandmeyer Reaction: The resulting 3-bromo-2-amino-6-methoxypyridine is then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide to yield this compound.
Regioselective Reactivity and Key Transformations
The power of this compound lies in its ability to undergo sequential, regioselective cross-coupling reactions. The C2 position, being alpha to the electron-withdrawing pyridine nitrogen, is the more electrophilic and sterically accessible site for palladium-catalyzed reactions.[1]
Caption: Regioselective functionalization at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With this compound, this reaction can be controlled to achieve selective mono-arylation at the C2 position.
Generalized Protocol for Mono-Arylation:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.2 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and a palladium catalyst/ligand system.
-
Catalyst Systems:
-
Pd(PPh₃)₄ (3-5 mol%)
-
Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%)
-
-
Solvent: A degassed solvent system such as 1,4-Dioxane/water (4:1) or Toluene/ethanol/water is commonly used.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% | [2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 80-95% | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group in medicinal chemistry for probing binding pockets and as a precursor for further transformations.
Generalized Protocol for Mono-Alkynylation:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).
-
Reagents and Solvent: Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 50 | 70-85% | [4][5] |
| Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 60 | 75-90% | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C2 position.[7] This is often a key step in the synthesis of kinase inhibitors, where an amino group acts as a crucial hydrogen bond donor or acceptor.
Generalized Protocol for Mono-Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv.), a palladium precatalyst, and a suitable phosphine ligand.
-
Catalyst Systems:
-
Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.
-
Pre-formed palladium-ligand complexes can also be used.
-
-
Solvent: Anhydrous, degassed solvents like toluene or 1,4-dioxane are typically used.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C.
-
Work-up and Purification: After completion, cool the reaction, quench carefully, and perform a standard aqueous work-up followed by chromatographic purification.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-95% | [8][9] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90% | [7] |
Application in the Synthesis of Kinase Inhibitors: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a prominent scaffold in a number of potent and selective kinase inhibitors, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Mitogen-activated protein kinase kinase (MEK).[10][11][12] this compound is an ideal starting point for the construction of this privileged core.
A general synthetic strategy involves a sequential, regioselective functionalization of the dibromopyridine, followed by a cyclization to form the fused pyrimidine ring.
Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor.
This stepwise approach allows for the introduction of diverse substituents at key positions of the final heterocyclic system, enabling extensive Structure-Activity Relationship (SAR) studies. For example, in the synthesis of MEK inhibitors like TAK-733, the pyrido[2,3-d]pyrimidine core is substituted with an aniline moiety, which can be introduced via a Buchwald-Hartwig amination.[12]
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a platform for the controlled and regioselective synthesis of complex substituted pyridines. Its predictable reactivity in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—makes it an indispensable tool for accessing diverse chemical space. The ability to leverage this building block for the efficient construction of privileged scaffolds, such as the pyrido[2,3-d]pyrimidine core of numerous kinase inhibitors, underscores its strategic importance in modern drug discovery programs. By understanding and applying the principles outlined in this guide, researchers can accelerate the development of novel and effective therapeutic agents.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
The Strategic Application of 2,3-Dibromo-6-methoxypyridine in Modern Drug Discovery: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the pharmacokinetic profiles of drug candidates make it a privileged structure.[2] Within the vast landscape of pyridine-based building blocks, halogenated pyridines have emerged as exceptionally versatile intermediates, primarily due to their amenability to a wide array of cross-coupling reactions.[3][4] This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2,3-Dibromo-6-methoxypyridine . We will explore its synthetic accessibility, predictable reactivity in palladium-catalyzed cross-coupling reactions, and its potential as a powerful tool for the rapid generation of diverse molecular scaffolds in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical synthesis to accelerate their discovery programs.
Introduction: The Enduring Importance of Substituted Pyridines in Drug Design
The pyridine ring is a fundamental heterocyclic motif that continues to play a pivotal role in the development of new medicines. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of biological targets.[2] Furthermore, the pyridine nucleus can significantly influence the solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.[2]
The strategic functionalization of the pyridine core allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR). Halogenated pyridines, in particular, serve as key precursors for the synthesis of polysubstituted pyridines. The carbon-halogen bond provides a reactive handle for the introduction of a wide variety of substituents through powerful synthetic methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[4][5] These reactions have revolutionized drug discovery by enabling the efficient construction of complex molecular architectures.[5]
This guide focuses on the unique potential of this compound as a versatile building block. The presence of two bromine atoms at adjacent positions, coupled with a methoxy group, presents intriguing possibilities for sequential and regioselective functionalization, allowing for the creation of densely functionalized pyridine scaffolds from a single, readily accessible starting material.
Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted pyridines. The proposed synthesis begins with a commercially available and inexpensive starting material, 3-hydroxypyridine.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
This procedure is adapted from a known method for the bromination of 3-hydroxypyridine.
-
Materials: 3-Hydroxypyridine, Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric Acid (HCl).
-
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool to -10 to 0 °C in an ice-salt bath.
-
Slowly add bromine to the cold NaOH solution while maintaining the temperature.
-
In a separate flask, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature remains below 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Adjust the pH of the reaction mixture to 7 using hydrochloric acid.
-
Collect the resulting precipitate by filtration and recrystallize from a suitable solvent to obtain 2-bromo-3-hydroxypyridine.
-
Step 2: Synthesis of 2,6-Dibromo-3-hydroxypyridine
Further bromination at the C6 position can be achieved under acidic conditions.
-
Materials: 2-Bromo-3-hydroxypyridine, Bromine (Br₂), Acetic Acid.
-
Procedure:
-
Dissolve 2-bromo-3-hydroxypyridine in acetic acid.
-
Slowly add a solution of bromine in acetic acid to the pyridine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2,6-dibromo-3-hydroxypyridine.
-
Step 3: Synthesis of this compound
The final step involves a nucleophilic aromatic substitution to introduce the methoxy group.
-
Materials: 2,6-Dibromo-3-hydroxypyridine, Sodium Methoxide (NaOCH₃), Methanol (CH₃OH).
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2,6-dibromo-3-hydroxypyridine to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography to obtain this compound.
-
Reactivity and Potential for Regioselective Cross-Coupling
The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. In dihalopyridines, the bromine atom at the C2 or C6 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than a bromine atom at the C3 or C5 position. This is attributed to the electronic effects of the pyridine nitrogen. For 2,4-dibromopyridine, Suzuki-Miyaura coupling occurs preferentially at the C2 position.[6][7][8] By analogy, it is highly probable that the C2-Br bond in this compound will be more reactive than the C3-Br bond.
This differential reactivity opens up the exciting possibility of performing sequential, regioselective cross-coupling reactions, allowing for the controlled and stepwise introduction of different substituents onto the pyridine core.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[9] For this compound, a selective Suzuki-Miyaura coupling at the C2 position can be anticipated.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent |
Data compiled from representative procedures for bromopyridine substrates.[10]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water).
-
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction, dilute with water, and extract with an organic solvent.
-
The resulting 2-aryl-3-bromo-6-methoxypyridine can then be subjected to a second cross-coupling reaction to functionalize the C3 position.
-
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][4][11] This reaction is particularly valuable for introducing primary and secondary amines, which are common functionalities in drug molecules.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Materials: this compound, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in a dry reaction vessel.
-
Add the solvent (e.g., toluene or dioxane), followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][5] This reaction is instrumental in synthesizing compounds with linear alkyne functionalities, which can serve as important linkers or pharmacophores.
Experimental Protocol: Regioselective Sonogashira Coupling
-
Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine).
-
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, CuI, and the palladium catalyst.
-
Add the amine base and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the amine salt and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Potential Applications in Drug Discovery Programs
The ability to sequentially and regioselectively functionalize this compound makes it a highly attractive building block for the construction of diverse compound libraries for various drug discovery targets.
Caption: Workflow for generating diverse scaffolds from this compound.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The 2,3-disubstituted-6-methoxypyridine scaffold can be elaborated to present diverse functionalities that can interact with key residues in the kinase active site, such as the hinge region, the gatekeeper residue, and the DFG motif. For instance, an amino group introduced at the C2 position via Buchwald-Hartwig amination can form a crucial hydrogen bond with the kinase hinge, while a variety of aryl or heteroaryl groups installed at the C3 position via Suzuki coupling can probe deeper into the ATP-binding pocket.
GPCR Modulators
G-protein coupled receptors (GPCRs) are another important family of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising area of research.[12][13] The densely functionalized scaffolds accessible from this compound can be used to generate libraries of compounds for screening against GPCRs to identify novel positive or negative allosteric modulators. The ability to systematically vary the substituents at the C2 and C3 positions allows for a thorough exploration of the SAR for allosteric modulation.
Central Nervous System (CNS) Agents
The physicochemical properties of the pyridine ring, such as its polarity and ability to modulate lipophilicity, make it a valuable component of CNS-active drugs. The methoxy group in this compound can also influence properties such as brain penetration. By carefully selecting the substituents to be introduced via cross-coupling reactions, it is possible to design molecules with the appropriate balance of properties for CNS targets.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its straightforward synthesis from inexpensive starting materials and the anticipated differential reactivity of its two bromine atoms make it an ideal substrate for the efficient and controlled synthesis of polysubstituted pyridines. The ability to perform sequential, regioselective cross-coupling reactions opens up a vast chemical space for the generation of novel molecular scaffolds. While direct applications of this specific molecule in the synthesis of late-stage drug candidates are not yet widely reported, the principles of its reactivity, extrapolated from closely related systems, strongly suggest its potential. As the demand for novel chemical matter in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role in the quest for new and effective medicines.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google Patents [patents.google.com]
- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-Dibromo-6-methoxypyridine for Advanced Research and Development
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
2,3-Dibromo-6-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis, particularly within medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at the 2 and 3 positions and an electron-donating methoxy group at the 6 position, offers a rich platform for the construction of complex molecular architectures. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and the strategic placement of functionalizable bromine atoms makes this compound a key intermediate for introducing diverse substituents through cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and safety considerations for this compound, tailored for professionals in drug discovery and development.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Key data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 909720-21-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₆H₅Br₂NO | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| Molecular Weight | 266.92 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Not specified (likely a solid) | General chemical knowledge |
| Purity | Typically ≥97% | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Storage Conditions | Inert atmosphere, 2-8°C | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Density | 1.9±0.1 g/cm³ | --INVALID-LINK--[5] |
| Flash Point | 109.6±25.9 °C | --INVALID-LINK--[5] |
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. The table below provides a comparative overview of prominent suppliers, including available purities and typical pack sizes.
| Supplier | Purity | Pack Sizes |
| --INVALID-LINK-- | 97% | 100mg, 250mg, 1g |
| --INVALID-LINK-- | ≥98% | 5g |
| --INVALID-LINK-- | Not specified | 1g |
| --INVALID-LINK-- | Not specified | Inquire for details |
| --INVALID-LINK-- | Not specified | Inquire for details |
| --INVALID-LINK-- | Industrial Grade | Inquire for details |
Pricing can vary significantly between suppliers and is subject to change based on market conditions and order volume. Researchers are advised to request quotes for the most current pricing.
Synthesis of this compound
Caption: Proposed Synthesis of this compound
Proposed Experimental Protocol:
Step 1: Methoxylation of 2,3-Dibromo-6-chloropyridine
-
To a solution of 2,3-Dibromo-6-chloropyridine in a suitable polar aprotic solvent such as methanol or N,N-Dimethylformamide (DMF), add sodium methoxide (NaOMe) at room temperature.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: This is a proposed protocol and may require optimization for yield and purity.
Key Applications in Drug Discovery and Development
The synthetic utility of this compound lies in its ability to undergo selective functionalization at the bromine-substituted positions. The differential reactivity of the bromine atoms at the C2 and C3 positions can potentially be exploited for sequential cross-coupling reactions, allowing for the controlled introduction of different substituents. This makes it a valuable intermediate in the synthesis of highly substituted pyridine derivatives, which are of significant interest in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling:
This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl, heteroaryl, or alkyl groups via an organoboron reagent. A patent for pyridine carbonyl derivatives as TRPC6 inhibitors describes a Suzuki coupling reaction utilizing this compound as a starting material, highlighting its practical application in the synthesis of potential therapeutics.
Caption: General Suzuki-Miyaura Coupling Reaction
Buchwald-Hartwig Amination:
This powerful method allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the brominated positions. This is a crucial transformation for the synthesis of a vast array of biologically active compounds, including kinase inhibitors and GPCR modulators.
Caption: General Buchwald-Hartwig Amination Reaction
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The following information is a summary of the key hazards and recommended safety measures.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially available building block with significant potential in drug discovery and development. Its di-bromo substitution pattern on a methoxy-activated pyridine ring provides a versatile platform for the synthesis of complex and diverse molecular scaffolds through well-established cross-coupling methodologies. While a definitive, published synthesis protocol remains to be widely disseminated, plausible synthetic routes can be readily devised. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the utility of this compound as a key intermediate is expected to expand, making it an important tool for researchers and scientists in the pharmaceutical industry.
References
The Synthetic Versatility of 2,3-Dibromo-6-methoxypyridine: A Comprehensive Guide for Organic Chemists
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly valuable and versatile intermediate. Its unique arrangement of a pyridine core, two distinct bromine substituents, and an electron-donating methoxy group provides a powerful platform for selective chemical modifications. This guide offers an in-depth exploration of the synthesis and, more importantly, the diverse applications of this compound in organic synthesis, with a focus on its utility in regioselective cross-coupling reactions. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's reactivity is key to unlocking its full potential in the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 909720-21-4 |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 45-50 °C |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound
The accessibility of this compound is a crucial factor in its widespread application. Several synthetic routes have been developed, with the most common strategies involving the transformation of readily available pyridine precursors.
One prevalent method involves the Sandmeyer-type reaction of 2-amino-3-bromo-6-methoxypyridine. This approach leverages the diazotization of the amino group followed by displacement with a bromide source.
A detailed protocol for a related transformation, the synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methyl-5-bromopyridine, illustrates the general principles of this synthetic strategy.[1] In a typical procedure, the aminopyridine is treated with a solution of cuprous bromide in hydrobromic acid, followed by the slow addition of a sodium nitrite solution at low temperatures to generate the diazonium salt, which then undergoes bromide displacement.[1]
Another common route involves the direct bromination of a methoxypyridine precursor. For instance, the preparation of 2-bromo-5-methoxypyridine can be achieved by treating 2-amino-5-methoxypyridine with bromine in hydrobromic acid, followed by a Sandmeyer reaction.[2] While this example illustrates the synthesis of a different isomer, the underlying principles of electrophilic aromatic substitution and diazotization are applicable to the synthesis of various brominated methoxypyridines.
A patented method describes the preparation of 2-bromo-3-methoxypyridine from 2-nitro-3-methoxypyridine.[3] This process involves a bromination reaction where the nitro group is directly replaced by a bromine atom using a brominating agent in an organic acid solvent.[3]
Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in its capacity to undergo regioselective palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methoxy group and the pyridine nitrogen, allows for the sequential and controlled introduction of various substituents. The bromine at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the adjacent electron-withdrawing nitrogen atom, making it the primary site for functionalization under carefully controlled conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[4] this compound serves as an excellent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl groups at the C2 position.
The regioselectivity of the Suzuki coupling on dihalogenated pyridines is a well-studied phenomenon.[5] In the case of 2,4-dichloropyrimidines, for example, coupling with arylboronic acids often occurs preferentially at the C4 position.[5] However, for 2,3-dihalopyridines, the C2 position is typically more reactive. This selectivity is influenced by factors such as the choice of palladium catalyst, ligand, and base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Good to Excellent | [6] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [4] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [4] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-3-bromo-6-methoxypyridine.
References
- 1. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromo-6-methoxypyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to the pyridine ring's ability to engage in hydrogen bonding and other key interactions with biological targets, as well as its favorable metabolic stability and pharmacokinetic properties.[4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing efficacy and safety profiles.[5]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it indispensable for the synthesis of complex organic molecules, including functionalized pyridines.[6][7] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.[8][9]
This document provides a detailed guide to the Suzuki-Miyaura coupling of 2,3-Dibromo-6-methoxypyridine with arylboronic acids. A key challenge in the coupling of dihalogenated pyridines is achieving regioselectivity—the selective reaction at a specific halogen-substituted position. This guide will delve into the mechanistic underpinnings of regioselectivity and provide robust protocols to control the reaction outcome, enabling the targeted synthesis of either 2-aryl-3-bromo-6-methoxypyridine or 3-aryl-2-bromo-6-methoxypyridine derivatives.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[12]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Dibromo-6-methoxypyridine with Primary Amines
Abstract: This document provides a comprehensive technical guide for the selective monoamination of 2,3-Dibromo-6-methoxypyridine with primary amines via the Buchwald-Hartwig cross-coupling reaction. It delves into the mechanistic underpinnings, explores critical reaction parameters, and offers detailed, validated protocols for researchers, scientists, and professionals in drug development. The guide emphasizes rational catalyst selection, control of regioselectivity, and practical considerations for achieving high yields and purity of the desired 2-amino-3-bromo-6-methoxypyridine derivatives, which are valuable intermediates in medicinal chemistry.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science. The ability to selectively introduce functional groups onto the pyridine ring is paramount for the synthesis of novel compounds with tailored properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2]
This guide focuses on a particularly useful building block, this compound. The differential reactivity of its two bromine atoms presents a unique challenge and opportunity for selective functionalization. Achieving selective monoamination at the C2 position is often the desired outcome, as the remaining bromine at C3 can be utilized for subsequent cross-coupling reactions, enabling the rapid diversification of the molecular scaffold.
Mechanistic Rationale and Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[3][4] For dihalogenated pyridines, this step is often rate-determining and dictates the regioselectivity.[5][6]
-
Amine Coordination & Deprotonation: The primary amine coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium amido complex.[7]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Controlling Regioselectivity in 2,3-Dihalopyridines: For dihalogenated pyridines, the site of oxidative addition is influenced by several factors:
-
Electronic Effects: The halide position alpha (α) to the nitrogen (C2) is generally more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8]
-
Steric Hindrance: Bulky ligands on the palladium and substituents on the pyridine ring can influence which C-Br bond is more accessible.
-
Ligand Control: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," have been shown to dramatically improve reaction efficiency and can influence selectivity.[9][10] For instance, certain bulky monophosphine ligands can favor reaction at a less sterically hindered position, while some bidentate ligands might promote reaction at the more electronically activated site.[8]
In the case of this compound, the C2 position is electronically favored for oxidative addition. Therefore, achieving selectivity for monoamination at C2 is the expected and generally observed outcome under standard Buchwald-Hartwig conditions.[11]
Key Experimental Parameters and Component Selection
The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components.
| Component | Role in Reaction | Recommended Choices & Rationale |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[12]: A common, reliable Pd(0) source. Pd(OAc)₂ (Palladium(II) acetate)[13]: A stable, air-tolerant Pd(II) source that is reduced in situ to Pd(0). Pre-formed Precatalysts (e.g., XPhos Pd G3) [9]: Air-stable, highly active complexes that ensure reliable initiation and high turnover numbers. Recommended for challenging substrates. |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates key steps in the catalytic cycle. | Bulky Biaryl Phosphines (Buchwald Ligands) : XPhos , RuPhos , or BrettPhos [9][14] are excellent choices for coupling primary amines, especially with sterically hindered or electron-deficient aryl halides. Their bulk accelerates reductive elimination. Bidentate Ligands : BINAP or Xantphos [1][15] can also be effective and are known to promote high reaction rates. |
| Base | Deprotonates the amine, facilitating the formation of the key palladium amido complex. | Sodium tert-butoxide (NaOtBu) [16]: A strong, non-nucleophilic base widely used and highly effective. Potassium tert-butoxide (KOtBu) : Similar to NaOtBu. Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) [13]: Milder bases that can be advantageous when working with base-sensitive functional groups. |
| Solvent | Dissolves reactants and influences the stability of catalytic intermediates. | Toluene [7]: A standard, non-polar solvent effective for many Buchwald-Hartwig reactions. 1,4-Dioxane [7]: A polar aprotic solvent that can sometimes improve solubility and reaction rates. tert-Butanol (t-BuOH) [3]: Often used in conjunction with alkali metal tert-butoxide bases. |
General Protocol for Monoamination at the C2 Position
This protocol provides a robust starting point for the selective monoamination of this compound with a generic primary amine. Optimization may be required for specific substrates.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction must be carried out under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[12]
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the primary amine.
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed. Be mindful that over-reaction can lead to the formation of the di-aminated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired 2-amino-3-bromo-6-methoxypyridine derivative.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Switch to a more robust pre-formed catalyst (e.g., G3/G4 precatalysts).[9] Use a stronger base (e.g., NaOtBu). Increase reaction temperature in 10 °C increments. |
| Formation of Di-aminated Product | Reaction run for too long; High catalyst loading; High temperature. | Monitor the reaction closely and stop once mono-amination is complete. Reduce catalyst loading. Lower the reaction temperature. |
| Hydrodehalogenation (Loss of Br) | Presence of water or protic impurities; Side reaction from β-hydride elimination (less common with primary amines). | Use anhydrous solvents and reagents. Ensure the base is fully anhydrous. |
| Poor Regioselectivity | Inappropriate ligand choice. | Screen different classes of ligands. Bulky monophosphine ligands like XPhos are generally reliable for this transformation. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the selective mono-functionalization of this compound with primary amines. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorous inert atmosphere, researchers can reliably synthesize 2-amino-3-bromo-6-methoxypyridine derivatives in high yield. These protocols provide a solid foundation for further exploration and application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Stille Coupling of 2,3-Dibromo-6-methoxypyridine with Organostannanes: A Detailed Guide to Synthesis and Application
The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery, appearing in a vast array of therapeutic agents due to its unique physicochemical properties and ability to engage in critical biological interactions.[1][2] The strategic introduction of diverse substituents onto the pyridine ring is paramount for fine-tuning the pharmacological profile of drug candidates.[3] Among the myriad of synthetic methodologies available, the Stille cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds under relatively mild conditions.[4][5] This guide provides an in-depth exploration of the Stille coupling of 2,3-Dibromo-6-methoxypyridine with various organostannanes, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
The Strategic Importance of 2,3,6-Substituted Pyridines
The 2,3,6-trisubstituted pyridine motif is a privileged structure in numerous biologically active molecules, including approved pharmaceuticals.[6] The ability to selectively introduce different functionalities at these positions allows for the modulation of properties such as potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile building block, where the two bromine atoms offer orthogonal handles for sequential, regioselective functionalization. The Stille coupling, with its tolerance for a wide range of functional groups, is an ideal method for the initial, selective modification of this key intermediate.[7]
Mechanistic Underpinnings of the Stille Coupling
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. For dihalo-substrates, the regioselectivity of this step is critical. Generally, oxidative addition occurs preferentially at the more electron-deficient or sterically accessible C-Br bond. In the case of this compound, the C2 position, being alpha to the ring nitrogen, is typically more electrophilic and thus more reactive towards oxidative addition.
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, with the concomitant displacement of the bromide ligand. This is often the rate-determining step of the cycle. The efficiency of transmetalation can be influenced by the nature of the ligands on the palladium, the solvent, and the presence of additives.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are reductively eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective mono-functionalization of this compound with aryl and vinyl stannanes. These protocols are based on established procedures for analogous dihalopyridine systems and are designed to be robust and reproducible.[3]
Protocol 1: Selective Mono-Arylation at the C2 Position
This protocol is optimized for the selective introduction of an aryl group at the C2 position of the pyridine ring.
Materials:
-
This compound
-
Aryl tributylstannane (e.g., Phenyltributylstannane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Standard Schlenk line apparatus and argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous and degassed toluene to achieve a concentration of approximately 0.1 M.
-
Add the aryl tributylstannane (1.1 eq) via syringe.
-
In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) in a small amount of anhydrous, degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-3-bromo-6-methoxypyridine.
Protocol 2: Selective Mono-Vinylation at the C2 Position
This protocol is tailored for the introduction of a vinyl group, a valuable handle for further synthetic transformations.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Standard Schlenk line apparatus and argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous and degassed DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane (1.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-vinyl-3-bromo-6-methoxypyridine.
Data Presentation: Catalyst and Ligand Selection
The choice of palladium precursor and ligand is critical for achieving high yields and selectivity. The following table summarizes common catalyst systems and their typical applications in Stille couplings of halo-pyridines.
| Catalyst System | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl/Vinyl bromides and iodides | Commercially available, good general catalyst. |
| Pd₂(dba)₃ / P(o-tol)₃ | Aryl bromides | Effective for less reactive substrates. |
| Pd(OAc)₂ / XPhos | Aryl bromides and chlorides | High activity, good for sterically hindered substrates. |
| PdCl₂(dppf) | Aryl bromides and iodides | Good for a broad range of functional groups. |
Troubleshooting and Field-Proven Insights
Issue 1: Low or No Conversion
-
Causality: Inactive catalyst is a common culprit. The Pd(0) species can be sensitive to air and moisture. Incomplete degassing of solvents and reagents can lead to catalyst decomposition.
-
Solution: Ensure all glassware is rigorously flame-dried and the reaction is set up under a positive pressure of an inert gas like argon. Use freshly distilled and thoroughly degassed solvents.
Issue 2: Formation of Homocoupled Stannane Byproduct
-
Causality: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. It can also be promoted by certain catalyst systems.
-
Solution: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can mitigate this. Screening different palladium catalysts and ligands may also be necessary.
Issue 3: Difficulty in Removing Tin Byproducts
-
Causality: Organotin byproducts can be challenging to separate from the desired product due to their similar polarity.
-
Solution: A standard workup procedure involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF). The fluoride ions form insoluble tin-fluoride species that can be removed by filtration. Alternatively, column chromatography with triethylamine-treated silica gel can be effective.[8]
Experimental Workflow Visualization
References
Application Note: Regioselective Lithiation of 2,3-Dibromo-6-methoxypyridine for the Synthesis of Novel Pharmaceutical Intermediates
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents. The regioselective introduction of functional groups onto the pyridine ring is a critical and often challenging endeavor that dictates the ultimate biological activity and pharmacological properties of a molecule. Among the myriad of substituted pyridines, 2,3-dibromo-6-methoxypyridine stands out as a versatile building block, offering multiple points for synthetic diversification. The ability to selectively functionalize one position in the presence of others unlocks pathways to novel molecular architectures. This application note provides a detailed protocol and mechanistic insights into the regioselective lithiation of this compound, a powerful strategy for creating highly functionalized pyridine derivatives.
The Challenge of Regioselectivity: A Tale of Two Protons
The lithiation of this compound presents a classic challenge in regioselectivity. The molecule has two potentially acidic protons that can be abstracted by a strong base: one at the C-4 position and another at the C-5 position. The outcome of the lithiation is governed by a delicate interplay of electronic and steric effects, primarily dictated by the directing metalating group (DMG).
-
The Directing Influence of the Methoxy Group: The 6-methoxy group serves as a potent ortho-directing group.[1][2] The lone pairs on the oxygen atom can coordinate to the lithium cation of the organolithium base, bringing the base into close proximity to the C-5 proton. This phenomenon, known as the Complex Induced Proximity Effect (CIPE), significantly lowers the kinetic barrier for deprotonation at the C-5 position.[3]
-
The Role of the Halogens: While halogens are generally considered weak directing groups, their inductive electron-withdrawing effect can acidify adjacent protons. However, in this system, the directing power of the methoxy group is expected to be the dominant factor.
-
Choice of Lithiating Agent: The selection of the organolithium reagent is critical. While alkyllithiums like n-butyllithium (n-BuLi) are strong bases, they are also potent nucleophiles and can lead to unwanted side reactions, such as nucleophilic addition to the pyridine ring.[1] To circumvent this, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for the deprotonation of pyridines.[1][4] These reagents favor proton abstraction over addition, ensuring the clean formation of the desired aryllithium intermediate.
Based on these principles, lithiation of this compound with a hindered lithium amide base is predicted to proceed with high regioselectivity at the C-5 position, under the direction of the 6-methoxy group.
Experimental Protocol: Regioselective C-5 Lithiation and Electrophilic Quench
This protocol describes the generation of the 5-lithio-2,3-dibromo-6-methoxypyridine intermediate and its subsequent trapping with an electrophile, using dimethylformamide (DMF) as an example to yield the corresponding aldehyde.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath. To this, add freshly distilled diisopropylamine (1.2 equivalents). Slowly add n-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Lithiation: In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL). Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture. A color change is typically observed. Stir the reaction at -78 °C for an additional 30 minutes.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2,3-dibromo-6-methoxy-5-pyridinecarboxaldehyde.
Visualization of the Regioselective Lithiation Workflow
Caption: Workflow for the regioselective lithiation of this compound.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key experimental considerations:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (argon or nitrogen) is paramount to prevent quenching of the base and the lithiated intermediate, which would result in low yields.
-
Low Temperature: The lithiation and quenching steps are performed at -78 °C to ensure the stability of the aryllithium intermediate and to prevent side reactions, such as decomposition or reaction with the THF solvent.[5]
-
Freshly Prepared LDA: The efficacy of LDA can diminish over time. Preparing it in situ from freshly distilled diisopropylamine and a titrated solution of n-BuLi guarantees its reactivity and stoichiometry.
-
Controlled Addition: Slow, dropwise addition of reagents is crucial to maintain the low temperature and to prevent localized concentration gradients that could lead to side reactions.
Expertise & Experience: Causality Behind Experimental Choices
The choices made in this protocol are grounded in extensive experience with organolithium chemistry and an understanding of the subtle factors that govern reactivity.
-
Why LDA over n-BuLi? As previously mentioned, the pyridine ring is electron-deficient and susceptible to nucleophilic attack by alkyllithiums.[1] The bulky isopropyl groups of LDA sterically hinder its approach as a nucleophile, making it a highly selective deprotonating agent for this substrate.
-
The Importance of THF: Tetrahydrofuran is not merely a solvent; it is a crucial ligand. THF solvates the lithium cation, breaking down the aggregates in which organolithium reagents typically exist and increasing their basicity and reactivity.[3]
-
Predicting and Avoiding the "Halogen Dance": In some halogenated aromatics, a phenomenon known as the "halogen dance" can occur, where a halogen atom migrates to the site of lithiation.[6] This is generally driven by the formation of a more stable aryllithium species. In the case of this compound, the strong directing effect of the 6-methoxy group kinetically favors deprotonation at C-5. The resulting 5-lithio species is stabilized by the adjacent methoxy group, making a subsequent halogen dance to this position unlikely under the recommended low-temperature conditions.
Data Summary
| Parameter | Condition/Reagent | Rationale |
| Substrate | This compound | Versatile building block for functionalization. |
| Base | Lithium Diisopropylamide (LDA) | Hindered, non-nucleophilic base to prevent addition to the pyridine ring.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Solvates the lithium cation, enhancing reactivity.[3] |
| Temperature | -78 °C | Ensures stability of the aryllithium intermediate and minimizes side reactions.[5] |
| Electrophile | Dimethylformamide (DMF) | Example electrophile for the introduction of an aldehyde functionality. |
| Predicted Regioselectivity | C-5 Lithiation | Directed by the ortho-methoxy group.[1] |
Conclusion
The regioselective lithiation of this compound at the C-5 position is a reliable and high-yielding method for the synthesis of valuable, highly substituted pyridine derivatives. By carefully controlling the reaction conditions and choosing the appropriate reagents, researchers can unlock the synthetic potential of this versatile building block for applications in drug discovery and materials science. This protocol, grounded in established principles of organometallic chemistry, provides a robust and reproducible pathway to these important molecular scaffolds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,3-Dibromo-6-methoxypyridine
Introduction: The Strategic Value of the 2,3-Disubstituted 6-Methoxypyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, coupled with its favorable physicochemical properties, makes it a privileged structure.[2] The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to target specific pockets within the kinase domain, thereby influencing potency and selectivity.
This guide focuses on the utility of 2,3-Dibromo-6-methoxypyridine as a versatile starting material for the synthesis of diverse kinase inhibitor cores. The presence of two bromine atoms at the C2 and C3 positions offers orthogonal handles for sequential, regioselective functionalization through modern cross-coupling methodologies. The methoxy group at the C6 position can modulate the electronic properties of the ring and provides a metabolic soft spot that can be advantageous in drug design. This document provides detailed protocols for the key synthetic transformations of this compound and illustrates its application in the construction of established kinase inhibitor scaffolds.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The two bromine atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective functionalization. Generally, in 2,3-dihalopyridines, the C2 position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to its proximity to the ring nitrogen. This inherent regioselectivity is a key advantage in synthetic planning.
Regioselective Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl moieties at the C2 position of this compound. This transformation is fundamental for accessing a wide range of biaryl and heteroarylpyridines, which are common motifs in kinase inhibitors.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12-18 | Mono-arylation at C2 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | 4-12 | High yield mono-arylation at C2 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Effective for a broad range of boronic acids |
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol describes the mono-arylation of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Attach the condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-bromo-6-methoxypyridine.
Regioselective Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C2 position, a critical step in the synthesis of many aminopyridine-based kinase inhibitors.[3]
Table 2: Representative Conditions for Regioselective Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Mono-amination at C2 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 6-12 | High yield mono-amination at C2 |
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at the C2 Position
This protocol describes the mono-amination of this compound with a generic primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add the primary amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-bromo-6-methoxypyridine derivative.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The selectively functionalized intermediates, such as 2-aryl-3-bromo-6-methoxypyridine and 2-amino-3-bromo-6-methoxypyridine, are valuable building blocks for constructing more complex heterocyclic systems found in a variety of kinase inhibitors.
Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that are prevalent in a number of potent kinase inhibitors, targeting enzymes such as EGFR, PDGFr, and FGFr.[4][5] The 2-amino-3-bromo-6-methoxypyridine intermediate can be elaborated into this scaffold.
Caption: Synthetic route to Pyrido[2,3-d]pyrimidines.
Protocol 3: Synthesis of a 6-Methoxy-pyrido[2,3-d]pyrimidin-7-one Derivative
This protocol outlines a potential route to a pyrido[2,3-d]pyrimidine core from the 2-amino-3-bromo-6-methoxypyridine intermediate.
Materials:
-
2-Amino-3-bromo-6-methoxypyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
N,N-Dimethylformamide (DMF) (1.2 equiv)
-
Hydrochloric acid (HCl)
-
Suitable solvents (e.g., THF, Dioxane)
Procedure:
-
Protect the amino group of 2-amino-3-bromo-6-methoxypyridine with a Boc group using (Boc)₂O.
-
Perform a lithium-halogen exchange on the bromo group using n-BuLi at low temperature (e.g., -78 °C).
-
Quench the resulting lithiated species with DMF to introduce a formyl group at the 3-position.
-
Remove the Boc protecting group under acidic conditions (e.g., HCl in dioxane).
-
The resulting 2-amino-3-formyl-6-methoxypyridine can then undergo cyclization, for example, by heating with formamide or other appropriate reagents to form the pyrido[2,3-d]pyrimidine ring system.[5]
Synthesis of Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core is another important scaffold in kinase inhibitor design, known to target kinases such as DYRK1A and CLK1.[6] This scaffold can be readily accessed from 2-aminopyridine derivatives.
Caption: Synthesis of Imidazo[1,2-a]pyridines.
Protocol 4: Synthesis of a Substituted Imidazo[1,2-a]pyridine
This protocol describes the condensation of a 2-aminopyridine derivative with an α-haloketone to form the imidazo[1,2-a]pyridine ring system.[6]
Materials:
-
2-Amino-3-bromo-6-methoxypyridine (1.0 equiv)
-
α-Bromoacetophenone (or other α-haloketone) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-amino-3-bromo-6-methoxypyridine, α-bromoacetophenone, and sodium bicarbonate.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted imidazo[1,2-a]pyridine. The remaining bromine at the 8-position can be further functionalized using cross-coupling reactions.
Conclusion and Future Perspectives
This compound is a highly versatile and strategic starting material for the synthesis of a diverse array of kinase inhibitors. The ability to perform regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a robust platform for introducing key structural motifs required for potent and selective kinase inhibition. The resulting functionalized pyridines can be readily converted into privileged scaffolds such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. The protocols and strategies outlined in this guide are intended to empower researchers in drug discovery to leverage the full potential of this valuable building block in the development of next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of γ-Secretase Modulators Derived from 2,3-Dibromo-6-methoxypyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a novel γ-secretase modulator (GSM) originating from the versatile starting material, 2,3-Dibromo-6-methoxypyridine. The protocols detailed herein are designed to be executed by researchers with a foundational understanding of synthetic organic chemistry and cell biology. This guide emphasizes not only the procedural steps but also the underlying scientific principles, offering a robust framework for the development of potential therapeutics for Alzheimer's disease. We will explore the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Suzuki couplings, to construct the core molecular architecture of the target GSM. Furthermore, detailed protocols for the purification, and rigorous characterization of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are provided. Finally, a validated in vitro assay to assess the modulatory effect of the synthesized compound on γ-secretase activity is described.
Introduction: The Rationale for Targeting γ-Secretase with Modulators
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1] The γ-secretase complex, a multi-subunit intramembrane protease, is responsible for the final cleavage of APP, producing Aβ peptides of varying lengths.[2] Of these, the 42-amino acid isoform (Aβ42) is particularly prone to aggregation and is considered a key initiator of AD pathology.[3]
While complete inhibition of γ-secretase has been explored as a therapeutic strategy, it has been hampered by mechanism-based toxicities due to the enzyme's role in processing other essential substrates, most notably the Notch receptor, which is crucial for cell-cell communication and differentiation.[4][5] Gamma-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme outright, GSMs allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37, Aβ38) at the expense of the highly pathogenic Aβ42.[2][6] This selective modulation of γ-secretase activity, without affecting Notch processing, offers a promising and potentially safer therapeutic window for the treatment of AD.[7]
The pyridine scaffold has emerged as a privileged structure in the design of potent and brain-penetrant GSMs.[8] This guide focuses on the synthesis of a novel methoxypyridine-based GSM, leveraging the commercially available this compound as a key building block.
Synthetic Strategy: A Convergent Approach to the Target GSM
The synthetic route to our target γ-secretase modulator, GSM-Target-1 , is designed as a convergent synthesis, maximizing efficiency and allowing for the late-stage introduction of molecular diversity. The core of the molecule will be assembled using sequential, regioselective palladium-catalyzed cross-coupling reactions on the this compound scaffold.
Detailed Experimental Protocols
Safety First: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts are flammable solids and should be handled with care.[9][10][11] Organoboron compounds should be handled with caution.
Synthesis of Key Intermediates
This protocol describes the Miyaura borylation for the synthesis of a key Suzuki coupling partner.
Materials:
-
tert-butyl (4-bromophenyl)carbamate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester.
Step-by-Step Synthesis of GSM-Target-1
This protocol details the selective coupling of a terminal alkyne at the more reactive 3-position of the dibromopyridine.
Materials:
-
This compound
-
4-Ethynyl-1-fluoro-2-methoxybenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add 4-ethynyl-1-fluoro-2-methoxybenzene (1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the mono-alkynylated product.
This protocol describes the coupling of the synthesized boronic ester at the remaining bromine position.
Materials:
-
Product from Step 1
-
(4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the mono-alkynylated pyridine from Step 1 (1.0 equiv), the arylboronic ester (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill with argon three times.
-
Add toluene, followed by the 2 M Na₂CO₃ solution.
-
Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours under argon.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient).
This final step involves the removal of the Boc protecting group followed by an amide bond formation.
Materials:
-
Product from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure (Deprotection):
-
Dissolve the product from Step 2 in DCM.
-
Add TFA (5-10 equiv) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA. The resulting amine salt is used directly in the next step.
Procedure (Amide Coupling):
-
Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the deprotected amine salt (1.1 equiv) in anhydrous DMF.[12]
-
Cool the solution to 0 °C.
-
Add EDC (1.2 equiv) and DIPEA (2.5 equiv).[12]
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product, GSM-Target-1 , by flash column chromatography or preparative HPLC.
Characterization of the Final Compound
Thorough characterization is essential to confirm the identity and purity of the synthesized GSM.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially for complex structures.[4][13]
4.2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and confirm the elemental composition of the molecule.[7][14]
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural verification | Signals corresponding to aromatic, methoxy, and other protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms in the molecule. |
| HRMS | Elemental composition | Measured mass within 5 ppm of the calculated mass for the molecular formula. |
In Vitro Evaluation of γ-Secretase Modulator Activity
This protocol describes a cell-based assay to determine the effect of the synthesized GSM on the production of Aβ40 and Aβ42.
5.1. Cell-Based Aβ Production Assay:
Materials:
-
HEK293 cells stably overexpressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GSM-Target-1 dissolved in DMSO
-
Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Plate HEK293-APP cells in 24-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of GSM-Target-1 in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound or vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37 °C in a CO₂ incubator.
-
Collect the conditioned medium and store it at -80 °C for Aβ analysis.
-
Lyse the cells and determine the total protein concentration using a BCA assay to normalize for cell viability.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the IC₅₀ value for the reduction of Aβ42.
| Parameter | Description | Endpoint |
| Aβ42 Level | Concentration of secreted Aβ42 | IC₅₀ value (concentration at which Aβ42 is reduced by 50%) |
| Aβ40 Level | Concentration of secreted Aβ40 | Change in Aβ40 levels relative to vehicle control |
| Aβ38/Aβ37 Levels | Concentration of shorter Aβ species | (Optional) Measurement to confirm GSM mechanism |
| Cell Viability | Total protein concentration | To ensure observed effects are not due to cytotoxicity |
Conclusion
The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for the preparation and initial evaluation of novel γ-secretase modulators based on a 2,3-disubstituted 6-methoxypyridine scaffold. By employing robust and well-established chemical transformations, researchers can efficiently access these promising compounds. The subsequent in vitro characterization will enable the identification of potent and selective GSMs for further preclinical development in the pursuit of a disease-modifying therapy for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Partial purification and characterization of gamma-secretase from post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. hepatochem.com [hepatochem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. honrel.com [honrel.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. benchchem.com [benchchem.com]
- 13. latrobe.edu.au [latrobe.edu.au]
- 14. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,3-Dibromo-6-methoxypyridine in the Synthesis of Highly Substituted Pyridines: Application Notes and Protocols
Introduction: The Pyridine Scaffold and the Role of 2,3-Dibromo-6-methoxypyridine
The pyridine ring is a fundamental heterocyclic scaffold, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The development of efficient and regioselective methods for the synthesis of highly substituted pyridines is therefore a critical endeavor in modern organic chemistry and drug discovery.[2][3]
This compound has emerged as a versatile and strategically important building block for accessing complex pyridine derivatives. The presence of two bromine atoms at the C2 and C3 positions, differentiated by their electronic environment, alongside a methoxy group at the C6 position, offers a platform for sequential and site-selective functionalization. This allows for the controlled introduction of diverse substituents, paving the way for the rapid generation of molecular libraries for biological screening. This guide provides an in-depth exploration of the application of this compound in key synthetic transformations, complete with detailed protocols and mechanistic insights.
Key Synthetic Transformations and Regiochemical Considerations
The two bromine atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective functionalization. The C2-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity difference is the cornerstone of regioselective cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] In the context of this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[5]
Protocol 1: Regioselective Mon-Arylation via Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene/Water (4:1 mixture), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add the degassed toluene/water mixture (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12-24 | Moderate to Good | A classic and cost-effective system.[6] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[6] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[6] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a suitable phosphine ligand.[7][8] This reaction is indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7]
Mechanistic Insights: The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond.[9] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[7]
Protocol 2: Synthesis of 2-Amino-3-bromo-6-methoxypyridine Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.
Mechanistic Considerations: The Sonogashira coupling involves a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.[10] The reaction is typically carried out under mild conditions.[10]
Protocol 3: Selective Sonogashira Coupling at the C2 Position
This protocol provides a general method for the alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL) under argon, add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Sequential Functionalization: A Gateway to Molecular Complexity
The differential reactivity of the C2 and C3 bromine atoms allows for a stepwise functionalization strategy. For instance, an initial Suzuki-Miyaura coupling at the C2 position can be followed by a second cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira) at the C3 position. This sequential approach provides a powerful tool for the synthesis of highly decorated and unsymmetrically substituted pyridines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of substituted pyridines. Its distinct electronic and steric properties enable regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and materials science to harness the full synthetic potential of this important intermediate in their quest for novel and impactful molecules.
References
- 1. iipseries.org [iipseries.org]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
The Strategic Functionalization of 2,3-Dibromo-6-methoxypyridine: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of synthetic intermediates, 2,3-dibromo-6-methoxypyridine stands out as a particularly valuable building block. Its distinct electronic and steric properties, governed by the interplay of two bromine atoms at positions C2 and C3 and an electron-donating methoxy group at C6, offer a versatile platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as powerful tools to unlock the synthetic potential of this scaffold. We will delve into the mechanistic underpinnings that dictate regioselectivity and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
The strategic importance of this compound lies in the differential reactivity of its two C-Br bonds. The C2-Br bond, being alpha to the ring nitrogen, is generally more susceptible to oxidative addition to a Pd(0) center due to inductive effects. This inherent electronic bias allows for selective functionalization at the C2 position, leaving the C3-Br bond intact for subsequent transformations. This sequential approach is a cornerstone in the efficient construction of complex, highly substituted pyridine derivatives.[1]
Mechanistic Insights: The Engine of Selectivity
The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle. While the specifics vary for each reaction type, the core sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination remains constant.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, the critical regioselectivity is determined in the initial oxidative addition step. The C2 position is more electron-deficient due to its proximity to the electronegative nitrogen atom, making the C2-Br bond more polarized and thus more reactive towards the electron-rich Pd(0) catalyst. However, the choice of ligand on the palladium center can influence this selectivity. Bulky, electron-rich phosphine ligands can sometimes favor reaction at the less sterically hindered position, although for 2,3-dihalopyridines, the electronic preference for C2 is strong.
Application & Protocols
The following sections provide detailed protocols for the selective functionalization of this compound. These are intended as robust starting points, and optimization of reaction parameters may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For this compound, this reaction is typically employed to introduce an aryl or heteroaryl substituent at the C2 position.[2][3][4]
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12-24 | Moderate to Good | A classic, cost-effective system.[2] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[2] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[2] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[2] |
Experimental Protocol: Synthesis of 2-Aryl-3-bromo-6-methoxypyridine
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromo-6-methoxypyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups onto the pyridine ring. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Synthesis of 2-Alkynyl-3-bromo-6-methoxypyridine
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-3-bromo-6-methoxypyridine product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of biologically active compounds.[5][6] This reaction is highly sensitive to the choice of ligand and base.
Data Presentation: General Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.5-2) | Toluene | 80-110 | 4-18 | A robust system for a variety of amines. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ or Cs₂CO₃ (2) | Dioxane or Toluene | 100-120 | 12-24 | Effective for less reactive amines and aryl chlorides. |
| Pd(OAc)₂ (2) | dppf (3) | NaOtBu (2) | Toluene | 80-100 | 6-16 | A common choice for coupling with volatile amines.[6] |
Experimental Protocol: Synthesis of 2-Amino-3-bromo-6-methoxypyridine Derivatives
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-3 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.5-2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup (under inert atmosphere, e.g., in a glovebox): To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to the synthesis of highly functionalized pyridine derivatives. The inherent regioselectivity, primarily favoring functionalization at the C2 position, allows for a stepwise elaboration of the pyridine core. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a comprehensive guide for researchers to harness the full synthetic potential of this versatile building block. Further explorations into alternative coupling partners, novel catalyst systems, and the subsequent functionalization of the C3-bromo position will continue to expand the chemical space accessible from this valuable intermediate, paving the way for the discovery of new medicines and materials.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2,3-Dibromo-6-methoxypyridine
Introduction: Navigating the Challenges of Dihalopyridine Coupling
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,3-Dibromo-6-methoxypyridine. This substrate is a valuable building block in medicinal chemistry and materials science, yet its difunctional nature presents unique challenges, primarily concerning regioselectivity and yield optimization. The two C-Br bonds at the C2 and C3 positions exhibit differential reactivity due to the electronic influence of the pyridine nitrogen and the C6-methoxy group.
This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize reaction conditions, and achieve high yields and selectivity in your coupling reactions. We will explore the causality behind experimental choices, from catalyst selection to base and solvent effects, ensuring a robust and reproducible methodology.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high functional group tolerance.[1] The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is critical for troubleshooting. The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[4]
Caption: The Suzuki-Miyaura catalytic cycle.[3]
For this compound, the initial oxidative addition step is the point of regiochemical determination. The relative reactivity of the C2-Br and C3-Br bonds dictates which position couples first. Generally, the C2-Br bond is more susceptible to oxidative addition due to its α-position relative to the electron-withdrawing pyridine nitrogen, making the C2 carbon more electrophilic.[5][6]
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: My reaction yield is very low or I'm only recovering starting material. What are the first things I should check?
A1: Low or no conversion is a frequent problem that can often be traced back to fundamental reaction parameters. A systematic check is the best approach.[7]
-
Inert Atmosphere & Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. Use fresh, high-purity reagents. Phosphine ligands are particularly prone to oxidation.[7]
-
Catalyst Activity: Not all catalyst systems are effective for heteroaryl halides. For an electron-rich substrate like this pyridine derivative, oxidative addition can be sluggish.[9] Consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often accelerate this step.[1][8][10]
-
Base Effectiveness: The base is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[11] If the base is not strong enough or has poor solubility in the solvent system, the reaction will stall. Ensure the base is finely powdered and consider screening alternatives (see table below). Anhydrous conditions with a base like K₃PO₄ can be beneficial if your substrates are water-sensitive.[12]
-
Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the C-B bond with C-H).[12][13] This is a major cause of low yields. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.[7]
Q2: I am struggling with regioselectivity. How can I selectively couple at the C2 or C3 position?
A2: Achieving high regioselectivity is the primary challenge with this substrate. The outcome is a delicate balance of electronics, sterics, and reaction conditions.
-
For Selective C2 Coupling (Kinetic Product): The C2 position is electronically favored for oxidative addition.[5] To favor mono-coupling at this site, you should use milder conditions to prevent further reaction at the less reactive C3 site.
-
Strategy: Use a slight excess of the boronic acid (1.1-1.2 eq.), a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), and a moderate base like K₂CO₃ or Na₂CO₃. Running the reaction at a lower temperature (e.g., 80 °C) and carefully monitoring the reaction by TLC or LC-MS to stop it upon consumption of the starting material can maximize the yield of the C2-coupled product.[14]
-
-
For Selective C3 Coupling (Thermodynamic/Sequential Product): Direct selective coupling at C3 is extremely challenging and typically not feasible in a single step. The most reliable method is a two-step, one-pot sequential coupling.
-
Strategy: First, perform a selective coupling at the C2 position as described above. Then, without isolating the intermediate, introduce a second, different boronic acid along with a more robust catalyst system (e.g., one with a Buchwald ligand) and potentially a stronger base (like K₃PO₄) and higher temperature to drive the reaction at the less reactive C3-Br bond.[15]
-
-
For Di-substitution: To achieve coupling at both C2 and C3, use a significant excess of the boronic acid (≥2.5 eq.), a highly active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos), a strong base (Cs₂CO₃ or K₃PO₄), and elevated temperatures (100-120 °C) for a prolonged period.[16]
Q3: I am observing significant side products like homocoupling and dehalogenation. How can I minimize these?
A3: Side reactions compete with your desired transformation and consume reagents, lowering the overall yield.
-
Homocoupling (Ar-Ar & Ar'-Ar'): This side reaction, forming dimers of your starting material or boronic acid, is often promoted by the presence of oxygen or high catalyst concentrations.[13]
-
Solution: Rigorous deoxygenation of the reaction mixture before adding the palladium catalyst is crucial.[12] Maintain a positive pressure of inert gas throughout the reaction. Sometimes, lowering the catalyst loading can also help.
-
-
Dehalogenation (Reduction): This is the replacement of a bromine atom with a hydrogen, typically from a hydride source in the reaction.[4] Amine bases or alcoholic solvents can sometimes act as hydride donors after oxidation by the palladium complex.
-
Solution: Avoid amine bases if dehalogenation is a problem. If using an alcohol co-solvent, ensure it is anhydrous. Using inorganic bases like carbonates or phosphates is generally safer.
-
-
Protodeboronation (Ar'-H): As mentioned in Q1, this is the destruction of your boronic acid nucleophile.[12]
-
Solution: Use anhydrous reagents and solvents where possible. If aqueous conditions are necessary, minimize the amount of water. Using boronic esters or potassium trifluoroborate salts can significantly enhance stability against this side reaction.[17]
-
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Optimization Strategies: A Tabulated Guide
Systematic screening of reaction parameters is the most effective way to optimize your yield and selectivity.[18] The following table provides starting points for this optimization.
| Component | Parameter | Recommendation & Rationale |
| Catalyst/Ligand | Type | For C2-Selectivity: Pd(PPh₃)₄, PdCl₂(dppf). These are less active, favoring reaction at the more reactive site. For Di-substitution: Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, SPhos, P(t-Bu)₃). These are highly active catalysts needed to activate the less reactive C3-Br bond.[1][10] |
| Loading | Start with 1-3 mol% Pd. Higher loading (up to 5 mol%) may be needed for the second coupling step but can increase side reactions.[19] | |
| Base | Type & Equiv. | K₂CO₃ (2-3 eq.): A good starting point for C2-selective coupling.[11] K₃PO₄ (2-3 eq.): A stronger, non-nucleophilic base, often effective for challenging couplings and activating the C3-Br bond.[6][12] Cs₂CO₃ (2-3 eq.): Highly effective due to its high solubility in organic solvents, but more expensive. Often gives the best results for difficult substrates.[16] |
| Solvent | Type | 1,4-Dioxane/H₂O (e.g., 4:1): A very common and effective solvent system.[20] Toluene/H₂O: Good for higher temperature reactions. 2-MeTHF or CPME: Greener alternatives to THF and Dioxane with good performance.[12] The presence of some water is often beneficial for transmetalation, but excess can promote protodeboronation.[21] |
| Temperature | Range | 80-90 °C: A good starting temperature for selective C2-mono-coupling. 100-120 °C: Often required to drive the reaction to completion, especially for di-substitution at the C3 position.[8] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Coupling at the C2-Position
Note: This is a generalized procedure and requires optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent & Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to make a 0.1 M solution based on the pyridine). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete when the starting material is consumed (usually 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Protocol 2: Screening Experiment for Di-Substitution
To optimize for di-substitution, set up several small-scale reactions in parallel (e.g., in a multi-well reaction block) to screen different catalysts, bases, and solvents as outlined in the optimization table above.
-
Master Solution Prep: Prepare a stock solution of this compound and the boronic acid (2.5 eq.) in the primary solvent (e.g., Dioxane).
-
Aliquot & Vary: Distribute the master solution into separate reaction vials. To each vial, add a different base (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃) and a different catalyst/ligand combination (e.g., Set A: Pd₂(dba)₃/SPhos, Set B: Pd(OAc)₂/XPhos).
-
React & Analyze: Seal, degas, and heat all reactions under identical conditions (e.g., 110 °C for 16 hours). After cooling, quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion to mono- and di-substituted products, allowing for rapid identification of the optimal conditions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the lithiation of 2,3-Dibromo-6-methoxypyridine
Technical Support Center: Lithiation of 2,3-Dibromo-6-methoxypyridine
Welcome to the technical support guide for the lithiation of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful but sensitive transformation. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights and troubleshooting strategies to ensure the success of your synthesis.
The lithiation of this compound is a key step for introducing a wide array of functionalities onto the pyridine core. The primary goal is typically a regioselective lithium-halogen exchange at the C2 position, driven by the higher reactivity of the C2-Br bond, which is alpha to the ring nitrogen. However, the reaction is notoriously prone to side reactions that can diminish yields and complicate purification. This guide provides a deep dive into these challenges and their solutions.
Troubleshooting Guide: Common Issues & Solutions
This table summarizes the most frequently encountered problems during the lithiation of this compound, their probable causes, and actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion; recovery of starting material. | 1. Inactive Lithiating Agent: n-BuLi or other organolithiums degrade over time, especially with improper storage. 2. Presence of Moisture/Protic Sources: Water in solvent, glassware, or on the substrate will quench the organolithium. 3. Insufficiently Low Temperature: The lithium-halogen exchange may be slow if the temperature is too low (e.g., < -90 °C for some systems). | 1. Titrate your n-BuLi solution immediately before use to determine its exact molarity. Use a fresh bottle if necessary.[1] 2. Rigorously dry all glassware in an oven (>120 °C) and cool under an inert atmosphere (N₂ or Ar). Distill solvents over appropriate drying agents (e.g., THF over Na/benzophenone).[1] 3. Maintain Temperature: Ensure the reaction is maintained at the optimal temperature, typically -78 °C, for the duration of the lithiation. |
| Complex mixture of brominated isomers in the product. | Halogen Dance Reaction: The initially formed 2-lithio-3-bromo species isomerizes to a more thermodynamically stable 3-lithio-2-bromo or 4-lithio-3-bromo intermediate before reacting with the electrophile.[2][3] | 1. Minimize Reaction Time: Add the electrophile as soon as the initial lithiation is complete. Do not let the lithiated intermediate stir for extended periods. 2. Strict Temperature Control: Keep the temperature at -78 °C or lower. Warmer temperatures accelerate the halogen dance.[2] 3. Consider a Different Base: In some systems, hindered amide bases like LDA or LTMP can alter the reaction pathway.[4][5] |
| Formation of dark, tarry substances; low mass balance. | 1. Pyridyne Formation: Elimination of LiBr from the 2-lithio-3-bromopyridine intermediate generates a highly reactive pyridyne, which can polymerize or react non-selectively.[6][7] 2. Reaction Overheating: Localized warming upon addition of the lithiating agent can cause decomposition. | 1. Very Low Temperatures: Perform the reaction at -78 °C or even -100 °C if equipment allows. 2. Slow Addition: Add the organolithium reagent dropwise to the cooled substrate solution to dissipate the heat of reaction. 3. Inverse Addition: Consider adding the substrate solution to the organolithium solution at -78 °C. |
| Significant amount of 2-butyl-3-bromo-6-methoxypyridine. | Nucleophilic Addition: The n-BuLi reagent has added to the C=N bond of the pyridine ring instead of performing a halogen exchange.[5][8] | 1. Use a Non-Nucleophilic Base: Switch from n-BuLi to a hindered amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), which are less prone to addition.[9] 2. Ensure Low Temperature: Nucleophilic addition is more competitive at higher temperatures. Maintain strict control at -78 °C. |
Frequently Asked Questions (FAQs)
Q1: I've trapped my lithiated species and NMR shows my desired product, but also a significant amount of an isomer. What is the "Halogen Dance"?
The "Halogen Dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[3][4] In your case, the desired kinetic lithiation occurs at the 2-position to form A . However, this species can be in equilibrium with other lithiated isomers. The reaction can proceed to a more thermodynamically stable intermediate, such as the 4-lithiated species C , via a series of deprotonation/re-bromination steps, before it is trapped by the electrophile.[2][6] This rearrangement is driven by the relative stability of the aryllithium intermediates. To suppress this, you must trap the initial kinetic product A quickly at very low temperatures before it has time to "dance" around the ring.
Q2: My reaction turned black and I can't isolate any clean product. Is this related to pyridyne formation?
Yes, this is a strong possibility. The intermediate 2-lithio-3-bromo-6-methoxypyridine (A ) is primed for elimination. The lithium and bromine atoms are adjacent, and if the temperature rises even slightly, it can eliminate LiBr to form a 6-methoxy-2,3-pyridyne (B ). Pyridynes are extremely reactive intermediates due to the strained triple bond in the aromatic ring.[7] They rapidly undergo uncontrolled polymerization or react with any available nucleophile, leading to the formation of intractable tars and a low yield of the desired product. The key to preventing this is maintaining cryogenic temperatures (-78 °C or below) throughout the entire process, from lithiation to quenching.
Q3: How can I be sure my lithiation is working before adding my expensive electrophile?
This is excellent experimental practice. You can perform an in-situ quench test on a small aliquot. Before adding your main electrophile, carefully withdraw a small sample (e.g., 0.1 mL) of the reaction mixture under inert atmosphere and quench it into a vial containing deuterated water (D₂O) or deuterated methanol (MeOD). After workup, analyze this small sample by ¹H NMR or LC-MS. If the lithiation was successful at the C2 position, you will see the disappearance of the proton signal at C2 and the appearance of your starting material with a deuterium atom at that position (2-deuterio-3-bromo-6-methoxypyridine). This confirms the formation of the organolithium intermediate and gives you confidence to proceed with the full-scale quench.
Q4: What is the mechanistic rationale for choosing n-BuLi over LDA for this reaction?
While both are strong bases, they operate via different primary mechanisms on haloaromatics.
-
n-Butyllithium (n-BuLi): This reagent is primarily used for lithium-halogen exchange .[10][11] The exchange rate is typically I > Br > Cl. For 2,3-dibromopyridine, exchange is much faster than deprotonation of a ring proton, making n-BuLi the standard choice to generate the 2-lithio species. However, it is also a potent nucleophile and can add to the pyridine ring, a common side reaction.[8]
-
Lithium Diisopropylamide (LDA): This is a strong, sterically hindered, non-nucleophilic base. Its primary role is deprotonation (directed ortho-metalation).[5][9] While it could potentially deprotonate the C4 or C5 positions, it is less efficient for lithium-halogen exchange. LDA is the base of choice when you want to avoid nucleophilic addition and there is an acidic proton that can be selectively removed. For your substrate, n-BuLi is generally preferred to target the C2-Br bond specifically.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway leading to the C2-functionalized product and the two major competing side reactions: the Halogen Dance and Pyridyne Formation.
Caption: Reaction scheme for the lithiation of this compound.
Validated Experimental Protocol: Minimizing Side Reactions
This protocol provides a step-by-step methodology for the C2-selective lithiation and subsequent trapping with an electrophile (using benzaldehyde as an example).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF via syringe to create a ~0.2 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 15-20 minutes. Note: Avoid longer stirring times to minimize the risk of the halogen dance reaction.[2]
-
Electrophilic Trap: Add freshly distilled benzaldehyde (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Warm-up and Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate, and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography to isolate the desired alcohol product.
References
- 1. reddit.com [reddit.com]
- 2. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Overcoming Catalyst Deactivation in the Cross-Coupling of 2,3-Dibromo-6-methoxypyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,3-Dibromo-6-methoxypyridine. This dihalogenated pyridine is a valuable building block, but its structure presents unique and significant challenges, primarily related to catalyst stability and reaction selectivity. Catalyst deactivation is a frequent cause of failed or low-yielding reactions, leading to project delays and resource expenditure.[1]
This guide provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting section. Our goal is to explain the causality behind common failures and provide actionable protocols to ensure reproducible success in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common points of confusion when working with halogenated pyridine substrates.
Q1: Why is this compound considered a "difficult" substrate for cross-coupling?
A1: The difficulty arises from two core structural features:
-
The Pyridine Nitrogen: The Lewis basic nitrogen atom's lone pair of electrons can strongly coordinate to the palladium catalyst's metal center.[2][3] This coordination occupies sites necessary for the catalytic cycle, leading to the formation of stable, inactive catalyst complexes. This process, often called catalyst poisoning, effectively removes the catalyst from the reaction.[2][3] This is a well-documented issue, particularly for substrates where the leaving group is adjacent to the nitrogen (the "2-pyridyl problem").[2]
-
Regioselectivity: The presence of two bromine atoms at the C2 and C3 positions requires precise control to achieve selective mono-coupling. The oxidative addition step, where the palladium catalyst inserts into a carbon-bromine bond, is the selectivity-determining step.[4][5][6] Typically, oxidative addition is favored at the C2 position due to electronic activation by the adjacent nitrogen atom.[6][7] However, achieving high selectivity can be challenging and is highly dependent on the specific ligand, catalyst, and reaction conditions used.[8]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: Beyond direct poisoning by the pyridine nitrogen, several other deactivation pathways are common:
-
Catalyst Agglomeration (Palladium Black Formation): The active Pd(0) species, if not properly stabilized by ligands, can aggregate into larger, insoluble, and catalytically inactive palladium clusters, commonly observed as a black precipitate known as "palladium black".[9][10] This is often accelerated by high temperatures, slow catalysis (giving Pd(0) species a longer lifetime in solution), or exposure to oxygen.[2][9]
-
Formation of Off-Cycle Complexes: The catalyst can form inactive dimeric or other multinuclear species that do not participate in the desired catalytic cycle.[11][12] For example, halide-bridged dimers can be unreactive toward oxidative addition.[12]
-
Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling, are susceptible to oxidation under non-inert conditions or degradation at high temperatures.[13][14] This reduces the concentration of the active L-Pd(0) species, slowing the reaction and promoting agglomeration.
Q3: How does the regioselectivity of oxidative addition (C2 vs. C3) impact the reaction?
A3: The initial oxidative addition dictates the final product structure in mono-coupling reactions. As mentioned, the C2-Br bond is generally more reactive toward 14-electron PdL₂ species.[7] However, the speciation of the palladium catalyst can profoundly influence this selectivity. Recent studies have shown that while mononuclear palladium catalysts typically favor C2-arylation, multinuclear species like Pd clusters or nanoparticles can switch the selectivity to the C4 position in 2,4-dihalopyridines, suggesting a similar phenomenon could be exploited for C3 selectivity in 2,3-dihalopyridines under specific conditions.[4][15][16] Inconsistent selectivity is often a sign of poor control over the catalyst's active form.
Q4: What is "Palladium Black," and is its formation always a sign of a failed reaction?
A4: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated from the solution.[9] Its formation is a definitive sign of catalyst decomposition.[9] However, it is not always indicative of complete reaction failure. Many successful, high-yielding cross-coupling reactions will show some formation of palladium black towards the end of the reaction as the catalyst eventually degrades. The key diagnostic is the timing and extent of the precipitation. Rapid formation of a large amount of black precipitate early in the reaction is a strong indicator that the catalyst is not stable under the reaction conditions, which will likely lead to a stalled reaction and low yield.[10]
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental issues directly.
Issue 1: Low or No Conversion; Starting Material Largely Unchanged
Your reaction runs for the specified time, but analysis (TLC, LC-MS) shows little to no product and a large amount of unreacted this compound.
Possible Cause A: Severe Catalyst Poisoning by Pyridine Nitrogen
The pyridine nitrogen is binding irreversibly to the palladium center, halting the catalytic cycle before it can begin.
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: The choice of ligand is critical.[11] Bulky ligands, such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), serve two purposes:
-
They sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.
-
Their electron-donating nature increases the electron density on the palladium, which accelerates the rates of both oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the deactivation pathway.[9][17]
-
-
Increase Reaction Temperature (with caution): In some cases, the inactive pyridine-palladium complex is in equilibrium with the active catalyst.[11] Carefully increasing the temperature (e.g., in 10-20 °C increments) can sometimes shift this equilibrium to favor the active species.[2] However, be aware that excessive heat can accelerate catalyst decomposition into palladium black.[9]
-
Use a More Active Pre-catalyst: Instead of generating the active Pd(0) in situ from sources like Pd(OAc)₂, which can be inefficient, use a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle). These pre-catalysts are designed to rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base, minimizing side reactions.[18]
Possible Cause B: Inefficient Oxidative Addition
The first step of the catalytic cycle—the insertion of palladium into the C-Br bond—is the rate-determining step and is proceeding too slowly.[5][9][19]
Troubleshooting Steps:
-
Confirm Ligand Choice: As above, bulky, electron-rich phosphines are known to accelerate oxidative addition.[20] For C-Br bonds, this is often essential.
-
Solvent Selection: The choice of solvent can influence catalyst stability and activity.[21][22] While common choices like dioxane, toluene, or DMF are often effective, a solvent screen may be necessary.[9] Polar aprotic solvents can sometimes alter the nature of the active catalytic species.[22]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[13] Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species, preventing oxidative addition.[9] See Protocol 2 for a robust degassing procedure.
Issue 2: Reaction Stalls Prematurely
The reaction begins, and product formation is observed, but it stops before the limiting reagent is fully consumed. A significant amount of black precipitate may be visible.
Possible Cause A: Catalyst Decomposition
The active L-Pd(0) catalyst is not stable under the reaction conditions and is irreversibly agglomerating into palladium black.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures are a primary cause of catalyst agglomeration.[9] Determine the lowest effective temperature for the reaction. It is better to run the reaction for a longer time at a moderate temperature (e.g., 80 °C) than for a shorter time at a very high temperature (e.g., 120 °C).
-
Use More Stabilizing Ligands: Bidentate ligands like XantPhos can sometimes offer greater stability against decomposition than monodentate ligands by creating a more stable chelate complex with the palladium.[23]
-
Increase Catalyst Loading: While not an ideal solution from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite ongoing decomposition.[2]
Table 1: Comparison of Ligand Classes for Pyridine Cross-Coupling
| Ligand Class | Example(s) | Key Features & Rationale | Best For... |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; sterically hinders pyridine coordination and accelerates catalytic turnover. | Overcoming catalyst poisoning; general high reactivity for challenging substrates.[9][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors; form very stable bonds to Pd, preventing decomposition. | High-temperature reactions or when catalyst stability is the primary concern.[9] |
| Bidentate Phosphines | XantPhos, dppf | Form stable chelate complexes; can prevent ligand dissociation and subsequent catalyst decomposition.[23][24] | Improving catalyst lifetime; sometimes used to control selectivity. |
| Trialkylphosphines | P(t-Bu)₃ | Strongly electron-donating and sterically demanding; highly active but can be air-sensitive. | Accelerating slow oxidative additions.[20] |
Issue 3: Significant Formation of Side Products
The desired product is formed, but the reaction mixture is contaminated with significant amounts of homocoupled starting materials or dehalogenated pyridine.
Possible Cause A: Homocoupling of the Coupling Partner
This is especially common in Suzuki reactions where the boronic acid couples with itself.
Troubleshooting Steps:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a species that can mediate this side reaction.[2][25] Ensure the reaction mixture is thoroughly deoxygenated.
-
Use a Pd(0) Source: Starting with a Pd(II) pre-catalyst like Pd(OAc)₂ requires an initial reduction step to form the active Pd(0). This reduction process can sometimes favor homocoupling.[25] Using a direct Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly forms Pd(0) can minimize this.[2]
Possible Cause B: Protodeboronation (Suzuki Reactions)
The boronic acid C-B bond is cleaved and replaced with a C-H bond from water or other protic sources before it can transmetalate to the palladium.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.[2] Traces of water can significantly increase the rate of protodeboronation.[13]
-
Optimize the Base: Weakly coordinating, non-aqueous bases like K₃PO₄ or CsF are often preferred over aqueous bases like Na₂CO₃ to minimize this side reaction.[2][13]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester). These reagents are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[13]
Table 2: Quick Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action(s) |
| No Reaction | Catalyst Poisoning | Use bulky, electron-rich ligands (e.g., Buchwald-type). |
| Inefficient Oxidative Addition | Increase temperature moderately; ensure inert atmosphere. | |
| Reaction Stalls | Catalyst Decomposition (Pd Black) | Lower reaction temperature; use stabilizing ligands (e.g., XantPhos). |
| Poor Selectivity | Suboptimal Ligand/Conditions | Screen different ligand types; carefully control stoichiometry. |
| Side Products | Homocoupling / Protodeboronation | Ensure rigorous degassing; use anhydrous conditions and a non-aqueous base. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for Selective C2 Mono-Arylation (Suzuki-Miyaura)
This protocol is a starting point and should be optimized for each specific arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the SPhos ligand (4 mol%).
-
Vial Sealing: Seal the vial with a screw cap containing a PTFE septum.
-
Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) via syringe. Subject the reaction mixture to three freeze-pump-thaw cycles (see Protocol 2 ).
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This method is superior to simply bubbling inert gas through the solvent for removing dissolved oxygen.
-
Freeze: Place the sealed reaction vial containing the liquid reaction mixture into a bath of liquid nitrogen. Allow the contents to freeze completely solid.
-
Pump: Connect the vial to a high-vacuum line and evacuate the headspace for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
-
Thaw: Close the connection to the vacuum line and remove the vial from the liquid nitrogen bath. Allow the contents to thaw completely at room temperature. You may observe gas bubbles being released from the solvent as it thaws; this is the dissolved gas being removed.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure a truly inert atmosphere. After the final thaw, backfill the vial with an inert gas.
Diagrams and Workflows
// Deactivation links edge [color="#EA4335", style=bold, arrowhead=normal]; Pd0 -> Poisoned [label=" Catalyst\n Poisoning"]; Pd0 -> Pd_Black [label=" Agglomeration"];
// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2; OA_Complex -> p1 [style=invis]; p1 -> Trans_Complex [style=invis]; } DOT Caption: The catalytic cycle and key deactivation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Yoneda Labs [yonedalabs.com]
Technical Support Center: Improving Regioselectivity in Substitution Reactions of 2,3-Dibromo-6-methoxypyridine
Welcome to the technical support center for 2,3-Dibromo-6-methoxypyridine. This versatile building block is crucial in medicinal chemistry and materials science, yet its difunctional nature presents a significant challenge: controlling regioselectivity during substitution reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of selective functionalization at the C2 versus the C3 position. Here, we provide troubleshooting advice, mechanistic insights, and field-proven protocols in a direct question-and-answer format to help you achieve your synthetic goals.
Part 1: Fundamental Principles of Regioselectivity
Before troubleshooting specific reactions, it's essential to understand the inherent electronic and steric properties of the substrate. The reaction outcome is a delicate balance between these competing factors.
Q1: What are the key electronic and steric factors governing reactivity at the C2 and C3 positions of this compound?
A1: The regiochemical outcome of substitution reactions on this compound is dictated by a complex interplay of three primary factors:
-
Pyridine Ring Electronics: The pyridine nitrogen is highly electronegative, exerting a strong electron-withdrawing effect (inductive and mesomeric). This makes the entire ring electron-deficient and activates it for nucleophilic attack or metalation, particularly at the α (C2, C6) and γ (C4) positions.[1] In nucleophilic aromatic substitution (SNAr), attack at the C2 position allows the negative charge of the intermediate (Meisenheimer complex) to be stabilized by delocalization onto the electronegative nitrogen atom, a stabilizing effect not possible with attack at C3.[1]
-
Methoxy Group Effects: The C6-methoxy group is an electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group (EWG) through induction (-I effect). Its primary influence is donating electron density into the ring, which can partially counteract the nitrogen's pull. More importantly, it is a powerful Directing Metalation Group (DMG) , capable of chelating with organolithium reagents to direct deprotonation at the adjacent C5 position.[2][3]
-
Steric Hindrance: The bromine atom at C2 is flanked by the pyridine nitrogen and the C3-bromine. The bromine at C3 is positioned between the C2-bromine and the C4-hydrogen. The steric environment is further influenced by the C6-methoxy group, which can impact the approach of bulky reagents, particularly at the C5 and C2 positions. This is a critical factor in transition-metal-catalyzed reactions where bulky phosphine ligands are employed.
Caption: Competing factors in this compound substitution.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are staples for C-C, C-N, and C-C (alkyne) bond formation. However, achieving selectivity between the two C-Br bonds is a common hurdle.
Q2: I am performing a Suzuki coupling and getting a mixture of C2 and C3 substituted products. How can I favor substitution at the C2 position?
A2: Selective Suzuki coupling at the C2 position is challenging but achievable. The C2-Br bond is often more reactive towards oxidative addition due to its proximity to the electron-withdrawing nitrogen. To enhance this intrinsic reactivity:
-
Choice of Catalyst and Ligand: Use less sterically demanding ligands. Small, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can favor approach at the more electronically activated C2 position. A common catalyst system like Pd(PPh₃)₄ can sometimes provide C2 selectivity.
-
Base and Solvent: The choice of base and solvent can subtly influence selectivity. A weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent system (e.g., Dioxane/H₂O) is a good starting point.
-
Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can amplify the small energetic differences between the two competing oxidative addition transition states, often favoring the more electronically activated C2 site.
Q3: My Buchwald-Hartwig amination is not selective. What ligands and conditions should I screen to improve C3 selectivity?
A3: Achieving C3 selectivity in Buchwald-Hartwig aminations often requires overriding the electronic preference for the C2 position by maximizing steric effects. The C3 position is less sterically encumbered.
-
Bulky Ligands: This is the most critical parameter. Employing bulky biarylphosphine ligands is key. Ligands like XPhos, SPhos, or RuPhos dramatically increase the steric footprint of the palladium catalyst. This bulk disfavors oxidative addition at the more crowded C2 position, forcing the catalyst to react at C3.[4][5]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos-Pd-G3) ensures the formation of a consistent, monoligated Pd(0) species, which is crucial for achieving high selectivity.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is standard. The base's primary role is to deprotonate the amine, and its direct impact on regioselectivity is often secondary to the ligand choice.[6]
Table 1: Representative Conditions for Selective Cross-Coupling
| Reaction Type | Target Position | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Selectivity (C2:C3) |
| Suzuki Coupling | C2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | Favors C2 |
| Suzuki Coupling | C3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | Favors C3 |
| Buchwald-Hartwig | C3 | XPhos-Pd-G3 | NaOt-Bu | t-BuOH | 80 | Highly C3 selective |
| Sonogashira | C2 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | Generally favors C2 |
Q4: I need to perform a Sonogashira coupling. Which position is generally more reactive?
A4: For Sonogashira couplings, the C2 position is typically more reactive.[7][8] The mechanism involves oxidative addition of palladium to the C-Br bond, which, as noted, is electronically favored at C2. Standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N or DIPEA) will usually yield the C2-alkynylated product preferentially.[9] Achieving high selectivity for the C3 position is difficult and may require extensive screening of ligands and conditions, likely involving bulky phosphines to introduce steric bias.
Caption: Troubleshooting workflow for palladium cross-coupling reactions.
Part 3: Controlling Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are governed almost entirely by the electronic properties of the pyridine ring.
Q5: I am attempting an SNAr reaction with sodium methoxide. Why is the reaction exclusively favoring the C2 position?
A5: This outcome is expected and is a direct consequence of the reaction mechanism. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[10]
-
Attack at C2: When the nucleophile attacks the C2 position, the resulting negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is highly favorable.
-
Attack at C3: When attack occurs at C3, the negative charge is delocalized only onto other carbon atoms within the ring. There is no resonance structure that places the charge on the nitrogen.
Because the intermediate formed from C2 attack is significantly more stable, the activation energy for this pathway is much lower, leading to exclusive or near-exclusive formation of the C2-substituted product.[1]
Caption: SNAr reaction pathway favoring C2 substitution.
Q6: Can I force an SNAr reaction to occur at the C3 position?
A6: It is exceptionally difficult to achieve C3 substitution via a standard SNAr mechanism due to the electronic factors described above. This pathway is kinetically and thermodynamically disfavored. To functionalize the C3 position with a nucleophile, you must change the reaction type. The most effective strategy is to use a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination or an etherification variant) with conditions designed to favor the C3 position sterically, as detailed in the previous section.
Part 4: Detailed Experimental Protocols
The following protocols are provided as validated starting points for achieving regioselective substitution. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Selective Suzuki Coupling at the C3-Position
This protocol is designed to favor substitution at the less sterically hindered C3 position by using a bulky ligand.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous Toluene
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere setup
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene to form the catalyst solution.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining volume of anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the starting pyridine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the C3-arylated product.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Column Chromatography Techniques for Purifying 2,3-Dibromo-6-methoxypyridine
Introduction
Welcome to the technical support guide for the purification of 2,3-Dibromo-6-methoxypyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the purification of this and structurally similar halogenated pyridine derivatives.
The purification of pyridine-based compounds by column chromatography is a notoriously challenging task.[1][2] The basic nitrogen atom in the pyridine ring can engage in strong, often undesirable, interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[3][4] This interaction can lead to a host of problems, including significant peak tailing, irreversible adsorption of the product onto the stationary phase, and even acid-catalyzed degradation of sensitive molecules.[4][5]
This guide provides a structured, experience-driven approach to overcoming these obstacles. We will move from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides and detailed, validated protocols. Our goal is to equip you with the knowledge not just to follow steps, but to understand the underlying chemical principles and make informed decisions to achieve optimal purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when purifying this compound.
Q1: What is the best stationary phase for purifying this compound? A1: For most applications, standard silica gel (60 Å, 230-400 mesh) remains the stationary phase of choice due to its versatility and resolving power.[4] However, because this compound is a basic pyridine derivative, its interaction with acidic silanol groups on the silica surface is a primary concern. If you observe significant peak tailing or low recovery, you should consider:
-
Deactivated Silica Gel: Neutralizing the acidic sites on silica gel is a highly effective strategy. This can be achieved by pre-treating the silica gel or, more commonly, by adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase.[4][6]
-
Alumina (Neutral or Basic): For particularly acid-sensitive compounds, switching to neutral or basic alumina can be an excellent alternative to silica gel.[4][7]
Q2: How do I choose the right mobile phase (eluent)? A2: The selection of an appropriate mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[8][9] The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rƒ) value between 0.2 and 0.4.[4][7] This range typically provides the best separation from impurities during column chromatography.
-
Starting Point: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][6]
-
Polarity Adjustment: If the Rƒ is too low (spot doesn't move far), increase the proportion of the more polar solvent. If the Rƒ is too high (spot moves too far), increase the proportion of the non-polar solvent.
Q3: My compound is streaking badly on the TLC plate. What should I do? A3: Streaking or "tailing" on a TLC plate is a strong indicator that you will face similar problems on the column. This is almost always due to the interaction between the basic pyridine nitrogen and acidic silica.[4] To resolve this, add 0.5-1% triethylamine (TEA) to your pre-prepared TLC eluent mixture. Re-run the TLC with this modified eluent. You should observe a more compact, well-defined spot. The same percentage of TEA should then be used in the mobile phase for your column.
Q4: Should I use wet or dry loading for my sample? A4: The choice depends on your sample's solubility in the initial mobile phase.
-
Wet Loading: This is the preferred method if your crude product dissolves easily in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). It involves dissolving the sample and carefully pipetting it directly onto the top of the column bed.[10]
-
Dry Loading: Use this method if your product has poor solubility in the mobile phase.[10] It involves pre-adsorbing your sample onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM, acetone), adding silica, and evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents dissolution issues on the column and often leads to sharper bands.
Q5: How can I tell if my compound is degrading on the column? A5: Degradation can be identified by careful TLC analysis of the collected fractions. After running the column, spot your starting crude material, the pooled pure fractions, and any fractions containing impurities on the same TLC plate. If you see new spots in the eluted fractions that were not present in your crude material, your compound is likely degrading on the silica.[10] A 2D TLC of the crude material can also help determine if the compound is stable on silica before you even run the column.[10]
Section 2: In-Depth Troubleshooting Guide
This guide addresses more complex issues in a question-and-answer format, providing detailed explanations and solutions.
Issue: Poor or No Separation
Q: My product and a key impurity are eluting together (co-eluting). How can I improve the resolution? A: Co-elution occurs when the mobile phase is not selective enough to differentiate between your product and the impurity. Here is a systematic approach to improving separation:
-
Re-optimize the Mobile Phase: A single-solvent system often lacks the selectivity needed for difficult separations.
-
Try Different Solvent Systems: If you are using Hexane/Ethyl Acetate, try a system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone.[6] Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve separation.[11]
-
Use a Ternary System: Adding a third solvent in a small percentage can dramatically alter selectivity. For example, adding 1-2% methanol or acetonitrile to a dichloromethane eluent can be effective.
-
-
Decrease the Elution Speed: Slower is often better for difficult separations.
-
Reduce Flow Rate: If using flash chromatography, reduce the pressure to decrease the flow rate.[10] For gravity columns, this is the default. A slower flow rate allows for more equilibration events between the mobile and stationary phases, leading to better resolution.
-
Use Finer Silica: Switching to a smaller particle size silica gel (if available) increases the surface area and improves separation efficiency, though it will also increase the required pressure for flash chromatography.
-
-
Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind. This technique is highly effective for separating compounds with a wide range of polarities.
| Parameter | Recommendation for Improved Resolution | Rationale |
| Mobile Phase | Test alternative solvent systems (e.g., DCM/MeOH, Toluene/Acetone). | Different solvent classes offer different selectivities for compound separation.[11] |
| Flow Rate | Decrease the flow rate (lower pressure in flash chromatography). | Allows for more equilibrium exchanges between stationary and mobile phases, enhancing separation. |
| Elution Mode | Switch from isocratic to gradient elution. | Effectively separates compounds with different polarities by progressively increasing solvent strength.[12] |
| Column Dimensions | Use a longer, narrower column. | Increases the number of theoretical plates, providing more opportunities for separation. |
Issue: Compound Degradation on the Column
Q: I've confirmed my product is decomposing on the column. What are the causes and how can I prevent this? A: The primary cause of degradation for a compound like this compound on a silica gel column is the acidic nature of the stationary phase.[4][5] The methoxy group, in particular, could be susceptible to acid-catalyzed hydrolysis or other reactions.
Solutions:
-
Neutralize the Stationary Phase: This is the most effective solution.
-
Add Triethylamine (TEA) to the Eluent: As mentioned in the FAQs, adding 0.5-1% TEA to the mobile phase will neutralize the acidic silanol sites and create a slightly basic environment, protecting your compound.[4]
-
Pre-treat the Column: Before loading your sample, you can flush the packed column with your mobile phase containing 1% TEA. This ensures the entire stationary bed is neutralized.
-
-
Switch to a Different Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[7] You will need to re-develop your mobile phase system using TLC with alumina plates.
-
Reversed-Phase (C18) Silica: For more polar pyridine derivatives, reversed-phase chromatography can be a powerful alternative.[13] Here, the stationary phase is non-polar (C18 chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Issue: Peak Tailing and Irreversible Adsorption
Q: My product is eluting with a significant tail, and my overall yield is very low. What is causing this and how can I fix it? A: This is a classic symptom of strong acid-base interactions between the basic nitrogen of your pyridine product and the acidic silanol groups on the silica surface.[3] Some of your product sticks too strongly, eluting very slowly (tailing), while some may bind irreversibly, resulting in low yield.
Solutions:
-
Use a Basic Modifier: The most direct solution is to add a competing base to the mobile phase.
-
Triethylamine (0.5-1%): This is the industry standard. TEA is volatile and can be easily removed under vacuum. It will occupy the acidic sites on the silica, preventing your product from binding too strongly and resulting in sharper peaks and improved recovery.[4]
-
Pyridine (0.5-1%): In some cases, adding a small amount of pyridine itself can be effective, but care must be taken during fraction analysis and solvent removal.
-
-
Increase Mobile Phase Polarity: Sometimes, a more polar solvent (like methanol) is better at disrupting the strong interactions between your compound and the silica gel. However, this may also elute impurities, so it must be balanced with selectivity.
-
Do Not Overload the Column: Applying too much sample can saturate the accessible surface of the silica gel, exacerbating tailing. As a rule of thumb, use a silica gel mass that is at least 30-50 times the mass of your crude sample.
Section 3: Standardized Protocols
Protocol 1: Developing an Optimal Mobile Phase using TLC
-
Prepare Sample: Dissolve a tiny amount of your crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate in a small vial.[14]
-
Prepare Eluents: In separate vials, prepare small quantities of different solvent mixtures. Good starting points are Hexane:Ethyl Acetate (9:1, 8:2, 7:3) and DCM:Methanol (99:1, 98:2).
-
Spot the TLC Plate: Use a capillary tube to spot your dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[14]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Iterate:
-
Calculate the Rƒ for your product spot (Rƒ = distance spot traveled / distance solvent traveled).
-
The ideal Rƒ is ~0.3. Adjust the polarity of your eluent system until you achieve this.
-
If spots are streaking, add 0.5% TEA to the optimal eluent and re-run the TLC.[4]
-
Protocol 2: Column Preparation and Slurry Packing
-
Column Setup: Secure a glass column of appropriate size vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand (~1 cm).[4]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g of silica for 1g of crude product). Add your initial, least polar mobile phase and stir to create a uniform slurry with no clumps.
-
Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock and allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Add more solvent as needed, never letting the solvent level drop below the top of the silica bed.[10]
-
Finalize Packing: Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed during sample and solvent addition.[4] Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.
Section 4: Visual Workflows
Diagram 1: Mobile Phase Selection Workflow
This diagram outlines the logical steps for selecting and optimizing a mobile phase for the purification of this compound.
Caption: Workflow for mobile phase selection and optimization.
Diagram 2: Troubleshooting Poor Separation
This decision tree guides the user through steps to take when facing co-elution or poor separation of the target compound.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. lcms.cz [lcms.cz]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions of Dibromomethoxypyridine Isomers
Introduction: The Strategic Importance of Methoxy-Substituted Pyridines
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The introduction of a methoxy group (-OCH₃) onto the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making methoxypyridines highly sought-after building blocks. However, the selective functionalization of these scaffolds, particularly when bearing multiple reactive sites, presents a significant synthetic challenge. Dibromomethoxypyridine isomers are versatile starting materials, yet their utility is entirely dependent on the ability to control the regioselectivity of subsequent cross-coupling reactions.
This guide provides a comparative analysis of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—across key dibromomethoxypyridine isomers. We will delve into the mechanistic principles governing regioselectivity, present comparative experimental data, and provide robust protocols to empower researchers to strategically and predictably functionalize these valuable heterocyclic scaffolds.
Mechanistic Insights: Predicting Regioselectivity in Dihalopyridine Systems
The central challenge in the cross-coupling of dibromomethoxypyridine isomers is controlling which of the two carbon-bromine (C-Br) bonds reacts preferentially. This regioselectivity is not random; it is governed by a combination of electronic and steric factors that influence the rate-determining oxidative addition step of the palladium catalytic cycle.
Key Principles of Reactivity:
-
Electronic Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment that renders the carbon atoms at the α-positions (C2 and C6) more electrophilic (electron-poor) than those at the β (C3, C5) and γ (C4) positions. This increased electrophilicity facilitates the oxidative addition of the Pd(0) catalyst to the C-Br bond, making α-halides inherently more reactive.[1]
-
Influence of the Methoxy Group: The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. Its position on the ring can either enhance or counteract the effect of the ring nitrogen.
-
When positioned ortho or para to a C-Br bond (e.g., a C6-methoxy group relative to a C2-Br bond), its electron-donating effect can decrease the electrophilicity of that carbon, potentially reducing its reactivity.
-
Conversely, its presence can increase the electron density on the palladium catalyst's ligands, which can, in some cases, accelerate the oxidative addition step.
-
-
Steric Hindrance: Bulky substituents adjacent to a C-Br bond can sterically hinder the approach of the palladium catalyst, slowing the rate of oxidative addition at that site. This is a critical consideration when choosing ligands for the catalyst system.
The interplay of these effects determines the intrinsic reactivity hierarchy of the C-Br bonds in a given isomer.
Caption: Factors governing the regioselectivity of cross-coupling reactions.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction and, critically, the catalytic system, allows for the exploitation of the subtle differences in reactivity between the C-Br bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds between an organohalide and a boronic acid or ester.[2] The regioselectivity in dibromopyridines is highly dependent on the catalyst and ligands.
General Observations:
-
Default Reactivity: In many systems without strong directing groups or specialized catalysts, the C-Br bond at a position α to the ring nitrogen (C2 or C6) is preferentially coupled due to its higher electrophilicity.[3]
-
Ligand and Catalyst Control: For substrates like 2,4-dibromopyridine, the selectivity can be switched. Traditional catalysts like Pd(PPh₃)₄ often favor the C2 position, whereas catalyst systems with a lower phosphine-to-palladium ratio or certain multinuclear palladium clusters can favor the C4 position.[3]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Substrate Isomer | Coupling Position | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference / Notes |
| 3,5-Dibromo-2-methoxypyridine | C5 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | ~70-80 | Selective mono-coupling at C5 is expected due to the activating effect of the ortho-methoxy group on the C2-position being countered by potential chelation/steric effects, making the C5 position more accessible. Data is extrapolated from protocols for 3-bromo-5-methoxypyridine.[4] |
| 2,6-Dibromo-3-methoxypyridine | C6 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | ~75-85 | The C6 position is generally more reactive than C2 due to reduced steric hindrance from the C3-methoxy group. Selective mono-arylation is achievable. |
| 2,4-Dibromo-6-methoxypyridine | C2 | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | ~80-90 | The C2 position is strongly activated by the adjacent nitrogen and less sterically hindered than C6 (flanked by the methoxy group), leading to high selectivity. Based on data for analogous 2,4-dibromopyridines.[3] |
| 2,4-Dibromo-6-methoxypyridine | C4 | Pd(OAc)₂ / IPr | K₂CO₃ | Dioxane/H₂O | RT | ~60-70 | Use of bulky N-heterocyclic carbene (NHC) ligands can invert selectivity to favor the C4 position, a strategy proven effective for dichloropyridines. |
Note: Yields are representative and can vary based on the specific boronic acid used.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[5] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds.
General Observations:
-
Reactivity Order: The reactivity of C-X bonds in Sonogashira coupling follows the general trend: C-I > C-Br > C-Cl.
-
Site-Selectivity: Similar to Suzuki coupling, the α-positions (C2, C6) are generally the most reactive sites on the pyridine ring. Catalyst and ligand choice can be used to control selectivity in di- or poly-halogenated systems.[6]
Table 2: Comparative Data for Sonogashira Coupling
| Substrate Isomer | Coupling Position | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference / Notes |
| 3,5-Dibromo-2-methoxypyridine | C5 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | ~80-90 | The C5 position is predicted to be more reactive, analogous to Suzuki coupling, allowing for selective mono-alkynylation. |
| 2,6-Dibromo-3-methoxypyridine | C6 | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | ~85-95 | High selectivity for the less sterically hindered C6 position is expected, enabling efficient mono-alkynylation. Based on protocols for 6-bromo-3-fluoro-2-cyanopyridine.[7] |
| 2,4-Dibromo-6-methoxypyridine | C2 | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | ~70-80 | The electronically activated and sterically accessible C2 position is the preferred site for mono-coupling. Based on protocols for 2-amino-3-bromopyridines.[8] |
Note: Yields are representative and can vary based on the specific terminal alkyne used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[9] This reaction is crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals.
General Observations:
-
High Selectivity for α-Positions: In dihalopyridine systems, Buchwald-Hartwig amination often shows very high regioselectivity for the C-Br bond positioned alpha to the ring nitrogen.[10]
-
Ligand Importance: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for achieving high yields, especially with less reactive aryl halides or sterically hindered amines.[11]
Table 3: Comparative Data for Buchwald-Hartwig Amination
| Substrate Isomer | Coupling Position | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference / Notes |
| 3,5-Dibromo-2-methoxypyridine | C5 | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | ~75-85 | While the C2 position is electronically activated, amination at C5 is often favored to avoid potential steric clash with the C2-methoxy group. Based on protocols for 3-bromo-5-methoxypyridine.[12] |
| 2,6-Dibromo-3-methoxypyridine | C2 or C6 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 110 | ~80-90 | Both positions are activated. Selectivity may be modest, but mono-amination is generally high-yielding. The C6 position may be slightly favored due to less steric hindrance. |
| 2,4-Dibromo-6-methoxypyridine | C2 | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | >90 | Extremely high selectivity for the C2 position is expected due to the strong electronic activation from the adjacent nitrogen. Based on protocols for 2-bromopyridines.[11][13] |
Note: Yields are representative and can vary based on the specific amine coupling partner.
Detailed Experimental Protocols
The following protocols are representative procedures that serve as excellent starting points for optimization. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-methoxypyridine
This protocol targets the selective arylation at the C5 position.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromo-2-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water (to achieve a 0.2 M concentration with respect to the pyridine substrate) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-2-methoxypyridine product.
Protocol 2: Regioselective Sonogashira Coupling of 2,6-Dibromo-3-methoxypyridine
This protocol targets the selective alkynylation at the C6 position.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromo-3-methoxypyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and copper(I) iodide (CuI) (10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add a degassed 2:1 mixture of THF:Triethylamine (Et₃N) via syringe. Then, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is often rapid and can be monitored by TLC for the consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-6-bromo-3-methoxypyridine product.
Protocol 3: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-6-methoxypyridine
This protocol targets the highly selective amination at the C2 position.
-
Reaction Setup: In a glovebox or under a strong flow of argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), (±)-BINAP (4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add 2,4-dibromo-6-methoxypyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Inert Atmosphere & Solvent: Seal the flask. If outside a glovebox, evacuate and backfill with argon. Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours until the starting bromide is consumed (monitored by LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography to afford the desired 2-amino-4-bromo-6-methoxypyridine.[11]
Conclusion and Future Outlook
The selective functionalization of dibromomethoxypyridine isomers is a highly achievable goal through the strategic application of modern cross-coupling chemistry. By understanding the fundamental electronic and steric properties of the pyridine ring, researchers can select the appropriate catalytic system to direct bond formation to the desired position with high fidelity. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each offer a powerful and distinct method for building molecular complexity from these versatile scaffolds. While α-functionalization is often the default pathway, emerging research continues to provide new ligands and catalyst systems that can override these innate preferences, opening up previously inaccessible chemical space. The continued development of catalyst-controlled regioselective methods will further empower chemists to synthesize novel methoxypyridine derivatives for applications across the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bepls.com [bepls.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Biological Versatility of 2,3-Disubstituted 6-Methoxypyridine Scaffolds: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. The substituted pyridine core, a privileged structure in medicinal chemistry, consistently provides a fertile ground for the discovery of new therapeutic agents. Among these, compounds derived from 2,3-Dibromo-6-methoxypyridine stand out as a versatile platform for the synthesis of a diverse array of bioactive molecules. The strategic placement of two bromine atoms at the 2 and 3 positions, coupled with a methoxy group at the 6 position, offers a unique combination of reactivity and electronic properties, enabling the generation of libraries of compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.
This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the this compound framework. We will explore the causality behind experimental designs, present objective performance data, and provide detailed protocols to support further research and development.
The Synthetic Potential: A Gateway to Diverse Functionality
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the one at the 3-position. This chemoselectivity allows for a stepwise and controlled functionalization of the pyridine ring, a critical aspect in the rational design of drug candidates.
Key reactions such as the Suzuki-Miyaura and Sonogashira couplings are instrumental in introducing aryl, heteroaryl, and alkynyl moieties at the 2- and 3-positions. This derivatization is crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological profiles of the resulting compounds.
Below is a conceptual workflow illustrating the synthetic diversification of the this compound core.
Caption: Synthetic diversification of this compound.
Neuroprotective Agents: A Beacon of Hope for Neurodegenerative Diseases
The 6-methoxypyridine scaffold has emerged as a promising pharmacophore in the development of neuroprotective agents. A notable example is the aminopropyl carbazole, (-)-P7C3-S243 , which incorporates a 6-methoxypyridin-2-amine moiety and has demonstrated significant neuroprotective effects.[1][2] This compound protects both developing neurons in hippocampal neurogenesis models and mature neurons in a mouse model of Parkinson's disease.[1][2] Its favorable druglike properties, including oral bioavailability and the ability to cross the blood-brain barrier, underscore the potential of this chemical class in treating neurodegenerative disorders and traumatic brain injury.[1][2]
While the reported synthesis of (-)-P7C3-S243 does not start directly from this compound, the presence of the 6-methoxypyridin-2-amine core highlights the importance of this structural motif. The functionalization of this compound at the 2-position with an appropriate amine followed by further elaboration could provide a viable route to novel neuroprotective agents.
Comparative Data: Neuroprotective Aminopropyl Carbazoles
| Compound | Key Structural Feature | Biological Activity | Reference |
| (-)-P7C3-S243 | (S)-N-(2-fluoropropyl)-6-methoxypyridin-2-amine linked to 3,6-dibromo-9H-carbazole | Protects developing and mature neurons in vivo. | [1][2] |
Experimental Protocol: Evaluation of Neuroprotection in Hippocampal Neurogenesis
-
Animal Model: Utilize a suitable mouse model where hippocampal neurogenesis can be monitored, such as by administering a marker for dividing cells (e.g., BrdU).
-
Compound Administration: Administer the test compound (e.g., (-)-P7C3-S243) or vehicle control to the mice, typically via oral gavage or intraperitoneal injection.
-
Tissue Processing: After a defined period, sacrifice the animals and perfuse them with a fixative. Harvest the brains and prepare sections of the hippocampus.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of newborn neurons (e.g., Doublecortin) and apoptotic cells (e.g., cleaved Caspase-3).
-
Quantification and Analysis: Quantify the number of surviving newborn neurons and apoptotic cells in the dentate gyrus of the hippocampus. A significant increase in the number of surviving neurons and a decrease in apoptotic cells in the compound-treated group compared to the vehicle group indicates neuroprotective activity.
Caption: Role of 6-methoxypyridine scaffolds in neuroprotection.
Anticancer Agents: Targeting the Proliferation Machinery
The pyrido[2,3-d]pyrimidine core, readily accessible from functionalized pyridines, is a well-established pharmacophore in the design of anticancer agents.[3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various protein kinases.[3] The versatility of the this compound starting material allows for the introduction of diverse substituents at the 2 and 3-positions, which can be further elaborated to construct the fused pyrimidine ring and fine-tune the biological activity.
Numerous studies have reported potent cytotoxic activity of pyrido[2,3-d]pyrimidine derivatives against a range of cancer cell lines.[4] For instance, certain derivatives have shown remarkable efficacy against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[4]
Comparative Data: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Substituted Pyrido[2,3-d]pyrimidinones | MCF-7 (Breast) | 0.57 - 3.15 | PIM-1 Kinase Inhibition, Apoptosis Induction | [4] |
| HepG2 (Liver) | 0.99 - 4.16 | PIM-1 Kinase Inhibition, Apoptosis Induction | [4] | |
| Pyrido[2,3-d]pyrimidine-2,4-diamines | HepG-2 (Liver) | 0.3 | Not specified | [3] |
| PC-3 (Prostate) | 5.47 | Not specified | [3] | |
| HCT-116 (Colon) | 5.9 | Not specified | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Anticancer mechanism of pyrido[2,3-d]pyrimidines.
Antimicrobial Agents: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The pyrido[2,3-d]pyrimidine scaffold has also demonstrated promising activity against various bacterial and fungal strains.[5][6] The ability to readily modify the substituents on the pyridine and pyrimidine rings allows for the optimization of antimicrobial potency and spectrum.
Derivatives of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[5]
Comparative Data: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µmol/L) | Reference |
| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-ones | Staphylococcus aureus | 4 - 20 | [5] |
| Escherichia coli | 4 - 20 | [5] | |
| Candida albicans | Good to moderate activity | [5] | |
| Thieno[2,3-d]pyrimidinediones | Multi-drug resistant Gram-positive organisms (MRSA, VISA, VRSA, VRE) | 2 - 16 mg/L | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the microplate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold serves as a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its strategic functionalization through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, opens avenues for the development of novel therapeutics targeting a spectrum of diseases. The derivatives, particularly the pyrido[2,3-d]pyrimidines, have demonstrated significant potential as neuroprotective, anticancer, and antimicrobial agents. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective drug candidates based on this privileged heterocyclic core. Further exploration of the structure-activity relationships of compounds derived from this compound is warranted to fully unlock its therapeutic potential.
References
- 1. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized 6-Methoxypyridines
Introduction
The 6-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its presence in numerous biologically active compounds and functional materials stems from the unique electronic properties conferred by the interplay between the electron-donating methoxy group and the electron-deficient pyridine ring. This substitution pattern allows for the fine-tuning of a molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates and advanced materials. Consequently, the development of efficient and versatile synthetic routes to access functionalized 6-methoxypyridines is of paramount importance for researchers in drug development and chemical synthesis.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing functionalized 6-methoxypyridines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and offer a comparative analysis of their respective strengths and limitations based on experimental data.
Core Synthetic Strategies: A Comparative Overview
The synthesis of functionalized 6-methoxypyridines can be broadly categorized into two main approaches: functionalization of a pre-formed 6-methoxypyridine core and de novo synthesis of the pyridine ring . The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the functional group tolerance required for the target molecule.
Functionalization of Pre-formed 6-Methoxypyridine Scaffolds
This approach is arguably the most common and involves the modification of readily available 6-methoxypyridine building blocks, typically through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution is a powerful tool for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. In the context of 6-methoxypyridine synthesis, SNAr can be employed to either introduce the methoxy group itself or to further functionalize a 6-methoxypyridine core bearing a leaving group at another position.
The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halo-6-methoxypyridine.
A key consideration in SNAr reactions is the reactivity of the starting halopyridine. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions. However, the reactivity can be significantly influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of other electron-withdrawing groups. For less reactive substrates, harsh conditions such as high temperatures or the use of strong bases may be necessary.[1]
Experimental Protocol: Synthesis of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine via Regioselective SNAr
This protocol demonstrates the regioselective displacement of a fluorine atom in the presence of a chlorine atom on a nitropyridine ring, a common strategy in medicinal chemistry.[2]
Materials:
-
3-aminoisoquinoline
-
2,6-difluoro-3-nitropyridine or 2,6-dichloro-3-nitropyridine
-
N,N-diisopropylethylamine (DIPEA)
-
1,4-dioxane
Procedure:
-
To a solution of the respective 3-aminoisoquinoline (1.0 equiv.) in 1,4-dioxane, add 2,6-difluoro-3-nitropyridine or 2,6-dichloro-3-nitropyridine (1.0 equiv.) and DIPEA (2.0 equiv.).
-
Heat the reaction mixture to reflux (approximately 101 °C) for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and they are extensively used for the functionalization of 6-methoxypyridines. The most prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly valued for its broad functional group tolerance, the commercial availability of a wide range of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1]
Caption: General scheme for the Suzuki-Miyaura coupling of 2-bromo-6-methoxypyridine.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine
This protocol provides a general procedure for the coupling of an arylboronic acid with a bromomethoxypyridine derivative.[1]
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add 2-bromo-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl or heteroaryl halide with a primary or secondary amine. This reaction is particularly useful when direct SNAr is challenging due to the low reactivity of the halide.[3] The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide.
Caption: General scheme for the Buchwald-Hartwig amination of 2-bromo-6-methoxypyridine.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine
This protocol for a close structural analog provides a reliable starting point for the amination of 2-bromo-6-methoxypyridine.[4]
Materials:
-
2-Bromo-6-methylpyridine (1.0 equiv.)
-
(+/-)-trans-1,2-diaminocyclohexane (0.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (0.02 equiv.)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (0.04 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add 2-bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu.
-
Evacuate the flask and backfill with argon.
-
Add anhydrous toluene via syringe.
-
Heat the resulting mixture to 80 °C with stirring for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Direct C-H functionalization has emerged as a highly atom-economical and step-efficient strategy for modifying heterocyclic cores. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. For pyridines, C-H activation can be directed to specific positions by a directing group or can be controlled by the inherent electronic properties of the ring. Palladium and rhodium are common catalysts for these transformations. However, achieving high regioselectivity can be a challenge, as multiple C-H bonds are available for activation.
Caption: General scheme for the direct C-H arylation of 6-methoxypyridine.
While powerful, the development of robust and general protocols for the regioselective C-H functionalization of simple 6-methoxypyridine is an ongoing area of research. The directing effect of the methoxy group and the pyridine nitrogen can lead to complex mixtures of products, and optimization of the catalyst, ligand, and reaction conditions is often required.
De Novo Synthesis of the Pyridine Ring
This approach involves the construction of the functionalized 6-methoxypyridine ring from acyclic precursors. These methods are particularly valuable when the desired substitution pattern is not easily accessible through the functionalization of a pre-formed ring.
Classical named reactions such as the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses are examples of condensation reactions that can be adapted to form substituted pyridines. More modern approaches often involve transition metal-catalyzed or organocatalyzed cycloaddition reactions, such as [2+2+2], [4+2] (Diels-Alder), and [3+3] cycloadditions.
A particularly relevant example is the synthesis of highly substituted 2-methoxypyridine-3-carbonitriles from chalcones and malononitrile in the presence of a base in methanol.[5] This reaction proceeds through a cascade of conjugate addition, cyclization, and aromatization.
Experimental Protocol: Synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile [5]
Materials:
-
(E)-1-(2,5-dichlorothiophen-3-yl)-3-phenylprop-2-en-1-one (chalcone) (0.01 mol)
-
Malononitrile (0.01 mol)
-
Potassium hydroxide (KOH) (0.01 mol)
-
Methanol (MeOH) (50 mL)
Procedure:
-
A mixture of the chalcone, malononitrile, and KOH in MeOH is refluxed for approximately 2 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The solid is air-dried and purified by preparative TLC or column chromatography to yield the desired product.
The hetero-Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for the construction of six-membered heterocyclic rings. In the context of pyridine synthesis, this can involve the reaction of a 1-azadiene with a dienophile. Inverse electron demand Diels-Alder reactions, where an electron-poor diene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile, are particularly effective for pyridine synthesis.[6]
While conceptually elegant, the practical application of Diels-Alder reactions for the synthesis of simple 6-methoxypyridines can be limited by the availability and stability of the required diene and dienophile precursors.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route to a functionalized 6-methoxypyridine is a multifactorial decision that depends on the specific target molecule and the research context. Below is a comparative summary of the discussed methodologies.
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Functional Group Tolerance | Scalability |
| Nucleophilic Aromatic Substitution (SNAr) | Cost-effective, often uses simple reagents, can be highly regioselective. | May require harsh conditions (high T, strong base), limited to activated substrates. | 40-95% | Moderate to good, sensitive groups may not be tolerated under harsh conditions. | Generally good. |
| Suzuki-Miyaura Coupling | Excellent functional group tolerance, wide availability of boronic acids, mild reaction conditions. | Cost of palladium catalyst and ligands, potential for metal contamination in the product. | 70-95% | Excellent. | Good, with catalyst optimization. |
| Buchwald-Hartwig Amination | Excellent for forming C-N bonds, broad substrate scope, good functional group tolerance. | Cost of palladium catalyst and ligands, requires inert atmosphere, strong base can be an issue. | 60-95% | Very good. | Good, widely used in industry. |
| C-H Functionalization | Highly atom- and step-economical, avoids pre-functionalization. | Regioselectivity can be challenging, may require specific directing groups, catalyst development is ongoing. | 40-85% | Good, but can be substrate-dependent. | Can be challenging to scale up. |
| Condensation/Cycloaddition | Can build highly substituted rings in a single step, good for complex substitution patterns. | Starting materials can be complex to synthesize, may have limited substrate scope. | 50-85% | Moderate to good, depends on the specific reaction. | Variable, can be good for specific established reactions. |
Conclusion and Future Outlook
The synthesis of functionalized 6-methoxypyridines is a well-developed field with a diverse toolbox of synthetic methodologies. For the functionalization of pre-existing 6-methoxypyridine cores, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer unparalleled scope and functional group tolerance, making them the methods of choice for many applications in drug discovery. Nucleophilic aromatic substitution remains a valuable and cost-effective alternative, particularly for activated substrates.
Ultimately, the selection of a synthetic route will always involve a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to make informed decisions and efficiently access the functionalized 6-methoxypyridine derivatives needed to drive innovation in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Structural Elucidation of 2,3-Dibromo-6-methoxypyridine Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. In the synthesis of novel compounds like 2,3-Dibromo-6-methoxypyridine derivatives, which are valuable heterocyclic intermediates in medicinal chemistry, precise structural confirmation is paramount.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other widely used analytical techniques. By examining the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights needed to select the most appropriate methods for their specific research goals.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful technique that provides a definitive three-dimensional model of a molecule's atomic arrangement in the solid state.[2][3] By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, scientists can determine precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.[2][3]
Expected X-ray Crystallographic Analysis of this compound
While a specific crystal structure for this compound is not widely published, we can anticipate the insights such an analysis would provide. The presence of two heavy bromine atoms would lead to strong X-ray scattering, facilitating the solution of the phase problem during structure determination. The analysis would definitively confirm the substitution pattern on the pyridine ring, leaving no ambiguity, which can sometimes arise from spectroscopic methods alone. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as halogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the material.
Complementary Perspectives: Spectroscopic Alternatives
While X-ray crystallography offers a complete picture, its primary limitation is the need for a high-quality single crystal, which can be challenging to obtain.[3] In many cases, a combination of spectroscopic techniques provides sufficient evidence for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.
-
¹H NMR: Would provide information on the number of different proton environments and their connectivity through spin-spin coupling. For this compound, we would expect to see distinct signals for the two aromatic protons and the methoxy group protons.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including those of the pyridine ring and the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-Br, C-O, and aromatic C-H and C=C/C=N vibrations.[4]
Method Comparison: A Tabular Overview
| Technique | Principle | Sample Requirement | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[2][3] | High-quality single crystal (typically 0.1-0.5 mm).[3] | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[2][3] | Provides unambiguous and complete structural determination.[3] | Crystal growth can be a significant bottleneck.[3] |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | 5-10 mg of pure sample dissolved in a deuterated solvent.[4] | Detailed information about the molecular skeleton, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C, etc.).[4] | Excellent for determining connectivity in solution; non-destructive. | Does not provide information on bond lengths or angles; can be complex to interpret for large molecules. |
| Mass Spectrometry | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[4] | Microgram to nanogram quantities of sample.[4] | Molecular weight, elemental composition (with high-resolution MS), and structural information from fragmentation patterns.[4] | High sensitivity; provides molecular formula. | Does not provide stereochemical information; isomers can be difficult to distinguish. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Small amount of solid, liquid, or gas.[4] | Presence or absence of specific functional groups.[4] | Fast, simple, and requires minimal sample preparation. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Allow the solvent to evaporate slowly at room temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. A longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to assign the proton signals. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon signals.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and the isotopic distribution to confirm the elemental composition and deduce structural features.[4]
Visualizing the Workflow
Caption: Workflow for the structural elucidation of a novel compound.
Logical Relationships in Spectroscopic Analysis
Caption: Logical flow of information in spectroscopic analysis.
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard, providing a complete and unambiguous three-dimensional atomic arrangement. However, when single crystals are not forthcoming, a judicious combination of spectroscopic techniques—NMR for connectivity, mass spectrometry for molecular weight and formula, and FT-IR for functional group identification—can provide a comprehensive and convincing structural assignment. The choice of analytical methodology will ultimately depend on the specific research question, the nature of the sample, and the resources available.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,3-Dibromo-6-methoxypyridine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. 2,3-Dibromo-6-methoxypyridine, a key building block in the synthesis of novel pharmaceutical compounds, requires robust analytical methods to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), ensuring a framework for developing a scientifically sound and defensible analytical procedure.[1][2][3]
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the nature of potential impurities.[4][5] Given that this compound is a semi-volatile and thermally stable compound, both techniques present viable options, each with distinct advantages and limitations. This guide will delve into the experimental protocols, validation strategies, and comparative performance data for each method to aid in the selection of the most appropriate technique for a given application.
Comparative Overview of Analytical Techniques
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile and thermally labile impurities. | Versatile for a wide range of compounds; various detection methods available; non-destructive.[4][5] | May require more complex method development; can consume larger volumes of solvents.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Quantitative purity, definitive identification based on mass spectra, detection and quantification of volatile impurities and residual solvents. | High resolution and sensitivity for volatile compounds; provides structural information; robust and reliable.[4][6][7] | Not suitable for non-volatile or thermally labile impurities.[4] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method is proposed, which is well-suited for the separation of moderately polar organic compounds.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm (A preliminary UV scan of this compound in the mobile phase should be conducted to determine the optimal wavelength).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification, making it a powerful tool for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides an additional layer of specificity, which is particularly useful for complex matrices.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
Chromatographic and Spectrometric Conditions:
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and impurity profiling, and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions should be selected (e.g., the molecular ion and major fragment ions).
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a suitable solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.
Caption: GC-MS experimental workflow.
Method Validation: A Comparative Approach
The validation of an analytical procedure is crucial to ensure its suitability for the intended purpose.[2] The following table summarizes the key validation parameters as per ICH Q2(R2) guidelines and provides hypothetical, yet realistic, comparative data for the proposed HPLC-UV and GC-MS methods.[1][8][9]
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | Rationale and ICH Guideline Reference |
| Specificity | No interference from blank and placebo at the retention time of the analyte. Peak purity analysis confirms homogeneity. | No interfering peaks in the ion chromatograms of the selected ions at the analyte's retention time. Mass spectrum of the analyte in the sample matches the reference standard. | Demonstrates that the signal is solely from the analyte of interest.[8] |
| Linearity | |||
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[9] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | A measure of the goodness of fit of the calibration curve. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | The closeness of the test results to the true value, assessed by recovery studies on spiked samples.[9] |
| Precision (% RSD) | The closeness of agreement between a series of measurements. | ||
| Repeatability (Intra-day) | ≤ 1.5% | ≤ 2.0% | Assessed by multiple measurements of the same sample under the same conditions over a short interval.[10] |
| Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.5% | Assessed by performing the analysis on different days, with different analysts or equipment.[10] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[9][11] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[9] |
| Robustness | Unaffected by minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Unaffected by minor variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust and versatile method, ideal for routine quality control in a manufacturing environment where high throughput and excellent quantitative performance are required. It is also advantageous if potential impurities are non-volatile or thermally labile.
-
GC-MS , particularly in SIM mode, offers superior sensitivity and specificity. This makes it the preferred method for trace analysis, impurity identification, and when analyzing complex sample matrices where definitive confirmation of the analyte's identity is crucial.
Ultimately, the development and validation of any analytical method for this compound must be a rigorous process, documented with a comprehensive validation protocol and report.[2] This guide provides a solid foundation for initiating this process, ensuring that the chosen method is fit for its intended purpose and yields reliable, accurate, and reproducible data.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Catalyst Efficiency in 2,3-Dibromo-6-methoxypyridine Couplings
For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted heteroaromatic scaffolds is a cornerstone of modern synthesis. The 2,3-Dibromo-6-methoxypyridine core is a particularly valuable building block, offering two distinct reactive sites for the strategic introduction of molecular complexity. The success of such synthetic endeavors hinges critically on the choice of catalyst. This guide provides an in-depth, objective comparison of palladium-based catalyst systems for the most common cross-coupling reactions involving this substrate, supported by experimental data from analogous systems to benchmark expected performance.
The Challenge: Regioselectivity in Dihalopyridine Coupling
The primary challenge in the functionalization of this compound is controlling the regioselectivity. Palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes typically show a reactivity bias for the halide positioned alpha (α) to the nitrogen atom (the C2 position).[1] This preference is attributed to the electronic properties of the pyridine ring, where the carbon at the 2-position is more electrophilic and the C-Br bond is weaker, making it more susceptible to oxidative addition by the Pd(0) catalyst.[1]
Therefore, without specific catalyst control, couplings are expected to occur preferentially at the C2-Br bond. Achieving selective coupling at the C3 position, or performing a controlled double coupling, requires careful selection of the catalyst, ligands, and reaction conditions. The 6-methoxy group, being an electron-donating group, further modulates the electronic landscape of the pyridine ring, influencing the reactivity of both bromine atoms.
Comparative Analysis of Catalytic Systems
The efficiency of a catalyst system is a multifactorial equation involving the palladium precursor, the ligand, the base, and the solvent. We will benchmark the performance of prominent catalyst systems across the four most synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds.[2] The choice of ligand is paramount in dictating the efficiency and outcome when coupling dihalopyridines.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) & Selectivity Notes |
| System 1: Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | Good to Excellent (75-90%) . A classic, reliable catalyst.[3][4] Expect high selectivity for mono-arylation at the more reactive C2 position. Di-arylation may occur with excess boronic acid and longer reaction times. |
| System 2: Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 4-12 | Excellent (>90%) . Bulky, electron-rich Buchwald ligands like SPhos are highly effective for challenging substrates, often leading to higher turnover numbers and shorter reaction times.[3][5] Strong preference for C2-coupling is expected. |
| System 3: PdCl₂(dppf) | Cs₂CO₃ / K₂CO₃ | DMF / DME | 80-100 | 8-16 | Good to Excellent (80-95%) . Dppf is a versatile ligand effective for a broad range of substrates.[3] Generally provides high yields for mono-coupling at the C2 position. |
| System 4: Pd-PEPPSI-IPr | CsF / K₃PO₄ | Dioxane | 80-100 | 2-6 | Excellent (>95%) . N-Heterocyclic Carbene (NHC) ligands like IPr form highly active and stable catalysts, often requiring lower catalyst loadings and providing rapid conversion.[5] While typically C2 selective, certain NHC ligands have been shown to invert selectivity in other dihalopyridines, making them an interesting choice for exploring C3 functionalization.[1] |
Expertise & Experience: For a standard, selective C2-arylation of this compound, the Pd(OAc)₂/SPhos system (System 2) offers the best combination of high yield, rapid reaction time, and reliability for a broad scope of boronic acids. The classic Pd(PPh₃)₄ (System 1) is a more cost-effective but generally slower alternative. For attempts at C3-selectivity, screening NHC-based catalysts (like System 4) under various conditions would be a logical, albeit more exploratory, approach.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[6] The reaction is highly sensitive to the choice of ligand and base, particularly when dealing with potentially inhibiting substrates like pyridines.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) & Selectivity Notes |
| System 1: Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 4-18 | Good (60-85%) . A second-generation catalyst system effective for coupling primary and secondary amines.[6][7] High selectivity for C2-amination is anticipated. |
| System 2: Pd(OAc)₂ / RuPhos | NaOtBu / LHMDS | Toluene / Dioxane | 80-110 | 12-24 | Very Good to Excellent (80-95%) . Buchwald ligands like RuPhos are highly effective for amination of bromopyridines.[8] These systems offer broad substrate scope and high functional group tolerance. |
| System 3: Pd(OAc)₂ / Xantphos | DBU / Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Good to Very Good (70-90%) . The use of a weaker base like DBU can be advantageous for substrates with base-sensitive functional groups. Xantphos is a robust ligand for such transformations. |
Trustworthiness: The protocols for Buchwald-Hartwig amination must be conducted under strictly inert conditions, as both the catalyst and the strong bases used are sensitive to air and moisture. The choice of base is critical; sodium tert-butoxide (NaOtBu) is the most common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[8] The Pd(OAc)₂/RuPhos combination (System 2) is recommended for its proven efficacy with challenging bromopyridine substrates.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful pathway to C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[9] This reaction is unique in its typical requirement for both a palladium catalyst and a copper(I) co-catalyst, though copper-free protocols have been developed.
| Catalyst System (Pd Precursor/Ligand + Cu Source) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) & Selectivity Notes |
| System 1: Pd(PPh₃)₄ / CuI | Et₃N / DiPEA | THF / DMF | RT - 60 | 4-16 | Good to Excellent (75-95%) . The classic Sonogashira conditions are often highly effective for bromopyridines.[9] Expect selective coupling at the C2 position. Dimerization of the alkyne (Glaser coupling) is a potential side reaction. |
| System 2: PdCl₂(PPh₃)₂ / CuI | Et₃N / Pyrrolidine | Toluene | 60-80 | 6-18 | Good to Excellent (80-95%) . A very common and reliable system. The amine often serves as both the base and a co-solvent.[10] |
| System 3: Pd(OAc)₂ / P(t-Bu)₃ (Copper-Free) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | Good (70-85%) . Copper-free conditions can be advantageous to avoid Glaser coupling byproducts and for substrates sensitive to copper.[11] Requires a more electron-rich phosphine ligand. |
Expertise & Experience: For a straightforward and high-yielding C2-alkynylation, the traditional Pd(PPh₃)₄/CuI system (System 1) under mild conditions is a robust starting point. Should homocoupling of the alkyne prove problematic, switching to a copper-free protocol (System 3) is a logical troubleshooting step, though it may require higher temperatures and longer reaction times.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[8] Controlling regioselectivity (α- vs. β-substitution of the alkene) and ensuring high E/Z selectivity are key considerations.[12]
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) & Selectivity Notes |
| System 1: Pd(OAc)₂ / PPh₃ | Et₃N / K₂CO₃ | DMF / Acetonitrile | 100-120 | 12-24 | Moderate to Good (50-80%) . The "classic" Heck conditions.[8] For acrylates and styrenes, β-vinylation is typically observed. Selectivity for C2-coupling on the pyridine ring is expected. |
| System 2: Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12-24 | Good (65-85%) . Using a slightly bulkier phosphine can sometimes improve yields and selectivity. |
| System 3: Herrmann's Palladacycle | NaOAc | NMP | 120-140 | 6-18 | Good to Very Good (70-90%) . Palladacycles are highly stable and active catalysts, often requiring lower loadings and providing high turnover numbers.[12] |
Authoritative Grounding: The mechanism of the Heck reaction involves migratory insertion of the alkene into the Pd-Ar bond.[12] The regioselectivity on the alkene is primarily governed by sterics and electronics, with the palladium-aryl group typically adding to the less substituted carbon of the double bond. For the coupling of this compound with a simple alkene like styrene or butyl acrylate, the Herrmann's palladacycle (System 3) is a promising candidate for achieving high efficiency, although it requires higher temperatures.
Visualization of Key Processes
To better understand the experimental choices and underlying chemistry, the following diagrams illustrate a generalized catalytic cycle and a typical laboratory workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
The following are detailed, self-validating protocols that serve as a robust starting point for any of the benchmarked coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (System 2)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed Toluene and Water (10:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (System 2)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a strong counterflow of inert gas: To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add the this compound and a magnetic stir bar.
-
Seal the flask, remove from the glovebox (if used), and add the anhydrous toluene via syringe.
-
Add the amine (if liquid) or a solution of the amine (if solid) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. thalesnano.com [thalesnano.com]
- 12. bilder.buecher.de [bilder.buecher.de]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dibromo-6-methoxypyridine Analogs in Drug Discovery
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the 2,3-Dibromo-6-methoxypyridine scaffold. This privileged structure serves as a versatile starting point in medicinal chemistry, particularly for the development of kinase inhibitors. We will explore how systematic modifications to this core influence biological activity, offering field-proven insights into rational drug design.
The this compound Core: A Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] The this compound scaffold, in particular, presents multiple strategic vectors for chemical modification. The bromine atoms at the C2 and C3 positions are excellent leaving groups for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents.[2][3] The methoxy group at the C6 position is a key modulator of the ring's electronic properties and can engage in crucial hydrogen bond interactions within a target's active site.
Understanding the role of each substituent is critical for optimizing potency and selectivity. The following diagram illustrates the key positions for modification on the parent scaffold.
Caption: Core structure of this compound and key vectors for analog synthesis.
Comparative SAR Analysis: From Scaffold to Potent Inhibitors
The development of potent and selective inhibitors often begins with a hit compound identified through screening, which is then optimized. While direct SAR studies on this compound are not extensively published as a single series, we can synthesize a comprehensive guide by comparing related substituted methoxypyridine analogs from various studies, particularly in the context of kinase inhibition. Kinases are a major drug target family, and their dysregulation is implicated in diseases like cancer.[4][5]
Modification at the Pyridine C6-Position: The Role of the Methoxy Group
The methoxy group is a common feature in many pyridine-based inhibitors. Its oxygen can act as a hydrogen bond acceptor, while the methyl group can make hydrophobic contacts.
-
Impact on Potency: In a series of isothiazolo[4,3-b]pyridines designed as PIKfyve kinase inhibitors, the position of a methoxy group on an appended pyridinyl ring was critical. A 5-methoxy-3-pyridinyl analogue was 200-fold more potent than its 4-methoxy counterpart, highlighting the sensitivity of the binding pocket to substituent placement.[6] This demonstrates that while the methoxy group is beneficial, its precise location relative to other pharmacophoric features dictates its contribution to binding affinity.
-
Improving Properties: The introduction of a methoxypyridine motif in gamma-secretase modulators led to compounds with improved activity and better physicochemical properties, including enhanced solubility, which is a crucial parameter for drug development.[7]
Substitution at the Pyridine C2 and C3/C5-Positions: Introducing Diversity
The bromine atoms on the core scaffold are ideal handles for introducing molecular diversity, typically via cross-coupling reactions.
-
Aryl Substitutions: In the development of antitubercular agents, 2-methoxypyridine-derived analogues of bedaquiline were synthesized. A Suzuki-Miyaura cross-coupling was used to introduce various aryl substituents at the C5-position (analogous to the C3-position in our core). This study found that mono-substituted aryl rings were generally favored over di-substituted ones, with a 4-fluorophenyl derivative showing the best activity, only one-fold less active than bedaquiline itself.[2] This underscores the importance of balancing steric bulk and electronic effects at this position.
-
Alkynyl Substitutions: For metabotropic glutamate receptor 5 (mGluR5) antagonists, the replacement of a phenylethynyl group with an amide linker was explored. However, most variations to the amide template were not well-tolerated, indicating that the rigid, linear geometry of the alkyne was crucial for potent activity in that specific target.[8] This highlights that the nature of the linker introduced at these positions is as important as the terminal group.
The following table summarizes the activity of representative substituted methoxypyridine analogs from different studies.
| Table 1: Comparative Activity of Substituted Methoxypyridine Analogs | ||||
| Parent Scaffold/Series | Modification | Biological Target | Activity (IC50) | Reference |
| Isothiazolo[4,3-b]pyridine | 5-methoxy-3-pyridinyl at C3 | PIKfyve Kinase | 3 nM | [6] |
| Isothiazolo[4,3-b]pyridine | 4-methoxy-3-pyridinyl at C3 | PIKfyve Kinase | 590 nM | [6] |
| Bedaquiline Analog | 4-fluorophenyl at C5 | M. tuberculosis | MIC90: ~0.4 µM | [2] |
| Imidazo[1,2-a]pyridine | Various substitutions | Nek2 Kinase | 38 nM (Compound 28e) | [9] |
| Aminopyridine Scaffold | Multiple substitutions | VRK1 Kinase | 150 nM (Compound 18) | [10] |
From SAR to Lead Optimization: Case Study of Kinase Inhibitors
Many pyridine-based compounds have been optimized as potent kinase inhibitors.[10][11][12] The general strategy involves designing molecules that can form key hydrogen bonds with the kinase hinge region while placing substituents in adjacent hydrophobic pockets to achieve both potency and selectivity.[12]
The diagram below illustrates a generalized binding model for a pyridine-based kinase inhibitor.
Caption: Generalized binding mode of a Type II pyridine-based kinase inhibitor.
This model explains the SAR observations. The pyridine core acts as the hinge-binding motif. Substitutions corresponding to R1 (e.g., at the C2/C3 positions) explore hydrophobic pockets, where size, shape, and electronics determine potency. Substitutions at R2 (often derived from the C6 position) can be tailored to improve solubility and other drug-like properties. Type II inhibitors, which bind to the inactive 'DFG-out' conformation, often achieve greater selectivity.[4][13]
Experimental Protocols for Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and robust experimental protocols are essential.
General Synthesis via Suzuki-Miyaura Cross-Coupling
This workflow is a cornerstone for creating C-C bonds and is widely used for derivatizing scaffolds like this compound.[2]
Caption: Workflow for the synthesis of aryl-substituted methoxypyridine analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the brominated pyridine starting material (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) in a microwave vial, add the aryl boronic acid or ester (1.1-1.5 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 eq), and a base, such as Na2CO3 or K2CO3 (2.0-3.0 eq).
-
Reaction: Seal the vial and heat the mixture, often using a microwave reactor, at a temperature between 80-150 °C for 30-120 minutes, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired analog.[2]
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a common method for determining IC50 values of potential inhibitors.[14]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, the specific substrate, ATP, and the test compounds (analogs) in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated in the first step into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of biologically active molecules. The SAR analysis, synthesized from multiple studies on related analogs, reveals clear patterns:
-
The 6-methoxy group is often crucial for activity and can be modified to enhance solubility.
-
The C2 and C3/C5 positions are ideal for introducing diversity via cross-coupling reactions. The nature, size, and electronic properties of the substituents at these positions are primary drivers of potency and selectivity.
-
A pyridine core is an effective hinge-binding element for many kinase inhibitors.
Future work should focus on exploring less common substitutions and employing computational methods, such as quantitative structure-activity relationship (QSAR) studies, to build predictive models that can guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.[15]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Dibromo-6-methoxypyridine
This document provides a detailed protocol for the safe handling and disposal of 2,3-Dibromo-6-methoxypyridine. As a halogenated pyridine derivative, this compound requires careful management to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards. By understanding the causality behind each procedural step, laboratory professionals can foster a culture of safety and ensure compliant waste management.
Part 1: Hazard Assessment & Immediate Safety Protocols
Personal Protective Equipment (PPE)
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] The following PPE is required to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®, are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][7]
-
Body Protection: A flame-resistant lab coat, apron, or coveralls should be worn to protect against skin contact.[3][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is required.[8]
Emergency Exposure Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management
Chemical spills must be cleaned up immediately by trained personnel.[11]
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, keeping the spill within a fume hood if possible.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a dedicated, leak-proof container. All spill cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[6][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Part 2: Waste Characterization and Segregation
Proper characterization and segregation are the foundational steps of compliant chemical waste management.
Waste Classification
This compound is classified as a halogenated organic hazardous waste . This classification is due to the presence of bromine atoms in its structure.[12][13] Halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation and release of toxic byproducts.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste may fall under specific codes. If it is a spent solvent mixture, it could be classified as F001.[14] If it is a discarded, unused commercial chemical product, pyridine and its derivatives are often listed as U196.[15] Always consult with your institution's EHS department for precise waste code classification.
The Critical Importance of Segregation
Do not mix halogenated waste with non-halogenated waste. This is a critical directive for both safety and financial reasons.
-
Disposal Cost: The disposal of halogenated waste is significantly more expensive—often three times or more—than that of non-halogenated waste due to the specialized incineration requirements.[12] Mixing a small amount of halogenated waste into a large container of non-halogenated solvent contaminates the entire volume, drastically increasing disposal costs.[11]
-
Treatment Incompatibility: Non-halogenated solvents may be recycled or fuel-blended, options that are not viable for halogenated compounds.[13] Segregation ensures that each waste stream can be directed to the proper, most efficient disposal or recovery facility.
| Hazard Profile of this compound (Inferred from Analogs) | |
| Physical State | Solid or Liquid (based on specific isomer and purity) |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][8] |
| Potential Toxicity | May be harmful if swallowed, in contact with skin, or inhaled.[8] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat, use in fume hood. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[8][16] |
| Thermal Decomposition | May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[16] |
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic collection and labeling procedure is essential for safe and compliant disposal.
Step 1: Waste Collection
Collect all waste containing this compound (including pure compound, contaminated solutions, and spill cleanup materials) in a designated hazardous waste container.[17]
-
Container Compatibility: The container must be made of a material compatible with the chemical. The original container is often the best choice.[11] For liquid waste, use a sturdy, leak-proof container with a tightly sealing screw cap. Avoid using metal containers for halogenated waste, as they can corrode.[18]
-
Container Condition: Ensure the container is in good condition, free from leaks, cracks, or external residue.[11]
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 2: Labeling
As soon as the first drop of waste is added, the container must be labeled.[12] The label must be fully completed and clearly legible. Use a "Hazardous Waste" tag provided by your institution's EHS office. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoiding abbreviations or formulas)
-
A complete list of all chemical constituents in the container, including solvents, with their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
The name of the principal investigator and the laboratory location.
Step 3: Temporary Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[17] Evaporation is not an acceptable method of disposal.[11]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[8][17]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[17]
Step 4: Arranging for Disposal
Once the waste container is full or you are finished generating this waste stream, arrange for its removal.
-
Contact EHS: Contact your institution's EHS office or use their online portal to request a hazardous waste pickup.[17]
-
Do Not Transport: Do not transport the waste yourself. Trained EHS professionals or licensed hazardous waste contractors will collect the waste directly from your laboratory's SAA.
Part 4: Approved Disposal Methodologies
The final disposition of this compound must render it non-hazardous. Improper disposal can lead to significant environmental contamination and regulatory penalties.
-
Primary Method: High-Temperature Incineration: The universally accepted and required method for halogenated organic waste is incineration in a licensed hazardous waste facility.[19] These facilities operate at extremely high temperatures and are equipped with sophisticated scrubbers and afterburners. This is crucial because the thermal decomposition of brominated pyridines can generate highly corrosive and toxic gases, including hydrogen bromide (HBr) and nitrogen oxides (NOx).[16][20] The incinerator's pollution control systems neutralize these harmful byproducts before they are released into the atmosphere.
-
Alternative Method: Chemical Destruction: For certain halogenated compounds, specific regulations may allow for chemical destruction.[21] This involves using chemical reactions to break the compound down into less hazardous substances. These methods are highly specialized and must be performed by a licensed treatment facility.
Prohibited Disposal Methods:
-
Sewer/Drain Disposal: NEVER discharge this compound or any halogenated waste down the drain.[11] These compounds can be toxic to aquatic life and interfere with wastewater treatment processes.
-
Trash Disposal: Solid waste contaminated with this chemical must not be disposed of in the regular trash.[17]
-
Evaporation: Intentionally allowing hazardous waste to evaporate in a fume hood is an illegal and unsafe disposal practice.[11]
Part 5: Visualization of Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. 2-Bromo-6-methoxypyridine 97 40473-07-2 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. afgsci.com [afgsci.com]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. vumc.org [vumc.org]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. wku.edu [wku.edu]
- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 16. fishersci.com [fishersci.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. cetjournal.it [cetjournal.it]
- 21. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
